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2,2-Dimethylpropanecarbonyl isocyanate Documentation Hub

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  • Product: 2,2-Dimethylpropanecarbonyl isocyanate
  • CAS: 4461-20-5

Core Science & Biosynthesis

Foundational

2,2-Dimethylpropanoyl Isocyanate: Technical Guide on Nomenclature, Synthesis, and Reactivity

Executive Summary 2,2-Dimethylpropanoyl isocyanate (commonly Pivaloyl isocyanate ) is a highly reactive acyl isocyanate intermediate used primarily in the synthesis of complex heterocyclic compounds, acyl ureas, and carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethylpropanoyl isocyanate (commonly Pivaloyl isocyanate ) is a highly reactive acyl isocyanate intermediate used primarily in the synthesis of complex heterocyclic compounds, acyl ureas, and carbamates for pharmaceutical and agrochemical applications. Unlike alkyl isocyanates, the direct attachment of the isocyanate group (-N=C=O) to a carbonyl carbon enhances its electrophilicity, making it a potent "soft" electrophile for nucleophilic addition.

This guide provides a rigorous technical breakdown of its nomenclature, chemical architecture, validated synthesis protocols, and application in drug design.

Part 1: Nomenclature & Identification[1][2][3]

Accurate identification is critical due to the frequent confusion between acyl isocyanates (this compound) and alkyl isocyanates (e.g., neopentyl isocyanate).

Systematic & Common Nomenclature
TypeNameNotes
IUPAC Name 2,2-Dimethylpropanoyl isocyanate Preferred IUPAC Name (PIN). Derived from 2,2-dimethylpropanoic acid.
Common Name Pivaloyl isocyanate Most widely used in organic synthesis literature.
Alt. Synonym Trimethylacetyl isocyanateReflects the tert-butyl group structure.
Alt. Synonym 2,2-Dimethylpropionyl isocyanateOlder nomenclature style.
Chemical Identifiers[1][2][3][4]
  • CAS Registry Number: 4461-20-5 [1][2][3][4]

    • Warning: Do NOT confuse with 2,2-dimethylpropyl isocyanate (Neopentyl isocyanate), which is CAS 15592-29-7.

  • Molecular Formula: C₆H₉NO₂

  • Molecular Weight: 127.14 g/mol

  • SMILES: CC(C)(C)C(=O)N=C=O

  • InChI Key: SVYVGSZXUSLKOI-UHFFFAOYSA-N[1]

Structural Architecture

The compound features a tert-butyl group providing steric bulk, protecting the carbonyl from direct attack, while the isocyanate moiety remains highly reactive.

Structure tBu tert-Butyl Group (Steric Bulk) Carbonyl Carbonyl Group (Acyl Linkage) tBu->Carbonyl Inductive Effect (+I) NCO Isocyanate Group (Electrophile) Carbonyl->NCO Conjugation

Figure 1: Structural decomposition of 2,2-dimethylpropanoyl isocyanate illustrating the electronic relationship between the steric tail and the reactive head.

Part 2: Chemical Properties & Reactivity[9]

Physical Properties[2][3][9]
  • Physical State: Colorless liquid.[5][6][7]

  • Boiling Point: Typically distilled under reduced pressure (e.g., ~60–65 °C at 20 mmHg) to prevent thermal decomposition. Atmospheric boiling point is estimated at ~120–130 °C.

  • Density: ~0.98–1.02 g/mL (estimated based on analogues).

  • Stability: Moisture sensitive. Hydrolyzes rapidly to form pivalamide and CO₂.

Reactivity Profile

The acyl isocyanate moiety is significantly more reactive than alkyl isocyanates due to the electron-withdrawing nature of the adjacent carbonyl group. This creates a "push-pull" electronic system that activates the isocyanate carbon toward nucleophilic attack.

  • Resonance Activation: The carbonyl group withdraws electron density from the nitrogen, making the isocyanate carbon (

    
    ) highly electrophilic.
    
  • Steric Shielding: The tert-butyl group effectively blocks nucleophilic attack at the carbonyl carbon, directing regioselectivity almost exclusively to the isocyanate carbon.

Part 3: Synthesis Protocols

Two primary methods are established for the synthesis of pivaloyl isocyanate. Method A is preferred for laboratory scale due to the avoidance of silver salts.

Method A: The Speziale Protocol (Oxalyl Chloride)

This method utilizes the reaction between pivalamide and oxalyl chloride. It is favored for its high yield and gaseous byproducts (HCl, CO, CO₂), which simplify purification.

Reagents:

  • Pivalamide (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Dissolution: Suspend Pivalamide (0.1 mol) in anhydrous DCE (100 mL).

  • Addition: Cool to 0 °C. Add Oxalyl Chloride (0.12 mol) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature, then heat to reflux for 4–6 hours. Evolution of HCl and CO gas will be observed.[8]

  • Completion: Reflux until gas evolution ceases.

  • Purification: Remove solvent under reduced pressure. Distill the residue in vacuo to obtain Pivaloyl isocyanate as a colorless liquid.

Method B: The Silver Cyanate Method

A classic nucleophilic substitution using pivaloyl chloride.

Reagents:

  • Pivaloyl Chloride[9][10][11]

  • Silver Cyanate (AgOCN) - Note: Must be anhydrous.

  • Solvent: Benzene or Toluene (anhydrous).

Protocol:

  • Reflux pivaloyl chloride with a slight excess of silver cyanate in anhydrous toluene.

  • Filter off the silver chloride (AgCl) precipitate.

  • Distill the filtrate to isolate the product.[8][12]

Synthesis Start Pivalamide (CH3)3C-CONH2 Intermed Intermediate [N-Acyl Isocyanate Complex] Start->Intermed + Reagent (Reflux, DCE) Reagent Oxalyl Chloride (COCl)2 Reagent->Intermed Byproducts Byproducts: HCl (g) + CO (g) + CO2 (g) Intermed->Byproducts Product Pivaloyl Isocyanate (CH3)3C-CONCO Intermed->Product Elimination

Figure 2: Synthesis workflow via the Speziale method (Amide + Oxalyl Chloride).

Part 4: Applications in Drug Development[14]

Pivaloyl isocyanate is a versatile "soft" electrophile used to introduce the pivaloyl-urea motif, a pharmacophore found in various anticonvulsants and herbicides.

Synthesis of Acyl Ureas

The most common application is the reaction with amines to form N-acyl ureas.



  • Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.[13]

  • Utility: Protective group strategy or installation of the urea linker in kinase inhibitors.

Synthesis of Heterocycles (1,3,5-Triazines)

Acyl isocyanates undergo [4+2] cycloadditions with imines or carbodiimides to form heterocycles.

  • Reaction: Pivaloyl isocyanate + Amidines

    
     1,3,5-Triazin-ones.
    
  • Significance: This provides a rapid route to functionalized triazine cores, common in medicinal chemistry libraries.

Reactivity PivNCO Pivaloyl Isocyanate AcylUrea N-Acyl Urea (Drug Scaffold) PivNCO->AcylUrea + Amine Carbamate N-Acyl Carbamate (Prodrug Linker) PivNCO->Carbamate + Alcohol Triazine 1,3,5-Triazinone (Heterocycle) PivNCO->Triazine + Amidine (Cyclization) Amine Primary Amine (R-NH2) Amine->AcylUrea Alcohol Alcohol (R-OH) Alcohol->Carbamate Amidine Amidine (R-C(=NH)NH2) Amidine->Triazine

Figure 3: Divergent synthetic pathways utilizing Pivaloyl Isocyanate as a core building block.

References

  • Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743. Link

  • Speziale, A. J., & Smith, L. R. (1963). The Reaction of Oxalyl Chloride with Amides. V. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 28(7), 1805–1811. Link

  • Billeter, O. C. (1903). Ueber die Einwirkung von Cyansäure auf Säurechloride. Berichte der deutschen chemischen Gesellschaft, 36(3), 3213–3218. Link

  • Sigma-Aldrich. 2,2-Dimethylpropanecarbonyl isocyanate Product Data (CAS 4461-20-5).[1] Link

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Pivaloyl Isocyanate

Abstract This technical guide provides an in-depth examination of the core physical properties of pivaloyl isocyanate (trimethylacetyl isocyanate), with a specific focus on its boiling point and density. Direct, publicly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of the core physical properties of pivaloyl isocyanate (trimethylacetyl isocyanate), with a specific focus on its boiling point and density. Direct, publicly available experimental data for pivaloyl isocyanate is scarce. Therefore, this guide establishes a procedural framework for the determination of these properties, utilizing the closely related and well-documented compound, pivaloyl chloride, as a practical analogue for methodological illustration. This paper will detail the requisite experimental protocols, the underlying scientific principles, and the critical safety considerations pertinent to handling reactive acyl compounds. The intended audience includes researchers, chemists, and drug development professionals who may synthesize or handle this and similar chemical entities.

Introduction to Pivaloyl Isocyanate

Pivaloyl isocyanate, also known as trimethylacetyl isocyanate, possesses the chemical structure (CH₃)₃CC(O)NCO. It belongs to the class of acyl isocyanates, which are characterized by an isocyanate group (-N=C=O) attached to a carbonyl group. The presence of the bulky tert-butyl (pivaloyl) group is expected to impart significant steric influence on the molecule's reactivity and physical properties.

Acyl isocyanates are versatile and highly reactive intermediates in organic synthesis, serving as precursors for the formation of a wide array of nitrogen-containing compounds such as ureas, carbamates, and amides. The electrophilic nature of the carbon atoms in both the carbonyl and isocyanate groups makes them highly susceptible to nucleophilic attack. This high reactivity, particularly with water and other protic solvents, necessitates careful handling and precise techniques for the determination of physical properties.

Given the limited availability of published physical data for pivaloyl isocyanate itself, this guide will use pivaloyl chloride (CAS 3282-30-2) as a structural analogue to describe the experimental methodologies for determining boiling point and density. Pivaloyl chloride shares the same sterically demanding pivaloyl group and is also a highly reactive, moisture-sensitive liquid, making it an excellent proxy for procedural demonstration.

Physical and Chemical Properties Overview

The defining characteristic of isocyanates is their reactivity towards nucleophiles, especially those with active hydrogen atoms like water, alcohols, and amines. This reaction is often vigorous.[1] The isocyanate functional group can cause respiratory sensitization upon inhalation, which is a critical safety consideration for all compounds in this class.[2]

For the purpose of this guide's experimental section, we will reference the known physical properties of the analogue, pivaloyl chloride.

Table 1: Physical Properties of Pivaloyl Chloride (CAS 3282-30-2)

PropertyValueSource(s)
Molecular Formula C₅H₉ClO[3]
Molecular Weight 120.58 g/mol [3][4]
Boiling Point 105-107 °C[5][6]
Density 0.98 g/cm³ (at 20°C)[5]
Appearance Colorless to yellowish transparent liquid[6]
Flash Point 13 - 19 °C[5]
Water Solubility Decomposes / Reacts Violently[5]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance or for compounds that may decompose at their atmospheric boiling point, a micro-determination method is preferred. The Thiele tube method is a reliable and resource-efficient technique.

Causality Behind Experimental Choices:
  • Thiele Tube: The unique shape of the Thiele tube is designed to create a convection current in the heating oil when the side arm is heated. This ensures a uniform and gradual temperature increase throughout the oil, which is critical for an accurate measurement.

  • Inverted Capillary Tube: This acts as its own manometer. As the liquid is heated, the air trapped inside the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure has just overcome the liquid's vapor pressure; this temperature is the boiling point.

  • Anhydrous Conditions: Pivaloyl isocyanate, like pivaloyl chloride, is expected to be highly moisture-sensitive. Any presence of water would lead to a rapid reaction, consuming the sample and producing gaseous byproducts (CO₂), which would interfere with an accurate boiling point measurement. Therefore, all glassware must be rigorously dried prior to use.

Step-by-Step Protocol for Boiling Point Determination:
  • Preparation: Ensure all glassware (small test tube, capillary tube) is oven-dried and cooled in a desiccator to eliminate any trace of moisture.

  • Sample Addition: In a fume hood, add approximately 0.5 mL of the sample liquid (e.g., pivaloyl chloride) into the small test tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

  • Heating: Clamp the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil) so that the heat-transfer fluid is well above the level of the sample but below the opening of the test tube.

  • Observation (Heating): Gently heat the side arm of the Thiele tube with a microburner or hot plate. Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge. Continue heating until a continuous and rapid stream of bubbles escapes from the capillary tip.

  • Observation (Cooling): Remove the heat source. The bubbling will slow down and stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

  • Validation: For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading. A pure compound should have a consistent boiling point.

Visualization of Boiling Point Apparatus

Boiling_Point_Setup cluster_Thiele Thiele Tube with Heating Oil cluster_Apparatus thiele Thiele Tube thermometer Thermometer test_tube Test Tube with Sample Liquid capillary Inverted Sealed Capillary Tube heat Heat Source heat->thiele Gently heat side arm caption Diagram of Thiele Tube setup for micro boiling point determination.

Caption: Thiele Tube setup for micro boiling point determination.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V). Its determination requires precise measurements of both mass and volume at a constant temperature, as density is temperature-dependent.

Causality Behind Experimental Choices:
  • Pycnometer (Specific Gravity Bottle): A pycnometer is a flask with a precisely known volume. It is the preferred instrument for high-accuracy density measurements because it minimizes errors associated with reading a graduated scale (like a measuring cylinder) and its ground-glass stopper ensures the volume is highly reproducible.

  • Analytical Balance: A four-figure analytical balance is required to measure the mass with high precision, which is essential for an accurate density calculation.

  • Temperature Control: The volume of both the liquid and the pycnometer itself can change with temperature. Performing all measurements at a consistent, recorded temperature (e.g., using a water bath) is crucial for obtaining a reliable and reproducible density value.

Step-by-Step Protocol for Density Determination:
  • Preparation: Thoroughly clean and oven-dry the pycnometer and its stopper. Allow it to cool to room temperature in a desiccator.

  • Mass of Empty Pycnometer: Weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass as m₁.

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary hole. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂. (This step calibrates the exact volume of the pycnometer).

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer again. In a fume hood, fill it with the sample liquid (e.g., pivaloyl chloride). Stopper, dry the exterior, and weigh it. Record this mass as m₃.

  • Temperature: Ensure the temperature of the water and the sample liquid are the same and record this value.

  • Calculation:

    • Mass of water: m_water = m₂ - m₁

    • Volume of pycnometer (V): V = m_water / ρ_water (where ρ_water is the known density of water at the recorded temperature).

    • Mass of sample: m_sample = m₃ - m₁

    • Density of sample (ρ_sample): ρ_sample = m_sample / V

Visualization of Density Determination Workflow

Density_Workflow start Start: Obtain clean, dry pycnometer step1 Weigh empty pycnometer (m1) start->step1 step2 Fill with DI water at temp T Weigh pycnometer + water (m2) step1->step2 step3 Calculate pycnometer volume (V) V = (m2 - m1) / ρ_water(T) step2->step3 step4 Empty and dry pycnometer step3->step4 step5 Fill with sample liquid at temp T Weigh pycnometer + sample (m3) step4->step5 step6 Calculate sample density (ρ_sample) ρ_sample = (m3 - m1) / V step5->step6 end_node End: Density Determined step6->end_node caption Workflow for determining liquid density using a pycnometer.

Caption: Workflow for determining liquid density using a pycnometer.

Safety and Handling Considerations

Working with reactive chemicals like pivaloyl isocyanate and its analogues requires strict adherence to safety protocols.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors, which can be harmful and act as respiratory sensitizers.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield at all times.[7][8]

  • Moisture Sensitivity: Pivaloyl isocyanate will react violently with water.[1][5] Ensure all equipment is dry and store the compound under an inert atmosphere (e.g., nitrogen or argon). Never leave containers open to the atmosphere.

  • Flammability: The analogue pivaloyl chloride is a flammable liquid.[8] Keep the compound away from heat, sparks, and open flames. Ensure proper grounding of containers to prevent static discharge.

  • Spill & Disposal: Have appropriate spill cleanup materials (inert absorbent) ready. Waste should be considered hazardous and disposed of according to institutional and local regulations. Organic acid halides and isocyanates can often be neutralized by slow, dropwise addition to an excess of a suitable alcohol like methanol before disposal.[4]

Conclusion

While specific physical constants for pivaloyl isocyanate are not widely published, this guide provides the authoritative experimental framework for their determination. By utilizing pivaloyl chloride as a methodological analogue, we have detailed robust, field-proven protocols for measuring boiling point and density. The causality-driven explanations and emphasis on anhydrous techniques are paramount for ensuring the scientific integrity of such measurements. Researchers and professionals handling this or similar reactive compounds must prioritize the safety and handling protocols outlined to mitigate risks associated with moisture sensitivity, flammability, and toxicity.

References

  • CAS. (n.d.). Water. CAS Common Chemistry. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethylsilyl isocyanate. PubChem. Retrieved February 23, 2026, from [Link]

  • Chemdad Co., Ltd. (n.d.). TRIMETHYLSILYL ISOCYANATE. Retrieved February 23, 2026, from [Link]

  • Alpha Chemika. (n.d.). Pivaloyl Chloride Industrial Lab Chemical. Retrieved February 23, 2026, from [Link]

  • Covestro. (2012, August 22). Safety Data Sheet. Retrieved February 23, 2026, from [Link]

  • LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycidyl Palmitate. PubChem. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Pivalonitrile. Retrieved February 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,1,3,3,5,5-hexamethyl- (CAS 1189-93-1). Retrieved February 23, 2026, from [Link]

  • ChemBK. (2024, April 9). p-Tolyl isocyanate. Retrieved February 23, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2025, December 12). Pivaloyl chloride. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Propyl isocyanate. Retrieved February 23, 2026, from [Link]

  • LuBon Industry Co.,Ltd. (n.d.). Pivaloyl Chloride. Retrieved February 23, 2026, from [Link]

Sources

Foundational

Safety data sheet SDS for 2,2-Dimethylpropanecarbonyl isocyanate

Technical Monograph: Safe Handling and Application of 2,2-Dimethylpropanecarbonyl Isocyanate Part 1: Executive Summary & Strategic Context 2,2-Dimethylpropanecarbonyl isocyanate (commonly Pivaloyl isocyanate ) is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safe Handling and Application of 2,2-Dimethylpropanecarbonyl Isocyanate

Part 1: Executive Summary & Strategic Context

2,2-Dimethylpropanecarbonyl isocyanate (commonly Pivaloyl isocyanate ) is a privileged electrophile in drug discovery. Its structural value lies in the tert-butyl group, which provides significant steric bulk, directing regioselectivity in nucleophilic additions and enhancing metabolic stability in the resulting N-acyl urea or carbamate scaffolds.

However, this utility comes with a severe kinetic hazard profile. Unlike alkyl isocyanates, the direct attachment of the isocyanate group (-N=C=O) to a carbonyl creates an acyl isocyanate moiety. This conjugation dramatically increases the electrophilicity of the central carbon, making it a potent lachrymator and a corrosive agent that reacts violently with moisture.

Scope of Guide: This document moves beyond standard GHS codes to provide a mechanistic understanding of the hazards and a self-validating protocol for safe utilization.

Part 2: Critical Hazard Profile (The "Why")

Standard SDS documents list hazards; this section explains the causality to ensure researchers respect the chemistry.

Mechanistic Hazard Analysis
  • Super-Electrophilicity (Corrosivity): The carbonyl group withdraws electron density from the isocyanate, making it far more reactive than standard alkyl isocyanates. Upon contact with biological tissue (skin/eyes), it rapidly acylates proteins, causing immediate, deep chemical burns (Skin Corr. 1B).

  • Hydrolytic Instability (Pressure Hazard): Reacts with ambient moisture to form the unstable carbamic acid, which spontaneously decarboxylates.

    • Reaction:R-CONCO + H2O → R-CONH2 + CO2 (gas)

    • Risk:[1][2][3][4] Sealed waste containers can pressurize and rupture if the reagent is not properly quenched.

  • Lachrymatory Effect: Even at low concentrations, vapors trigger intense tearing and respiratory distress.

Visualizing the Hazard Cascade

The following diagram illustrates the progression from exposure to consequence, emphasizing the "Point of No Return" (Hydrolysis).

HazardCascade Figure 1: Kinetic Hazard Cascade of Acyl Isocyanates Exposure Moisture/Tissue Contact Reaction Rapid Acylation (Exothermic) Exposure->Reaction t < 1s GasGen CO2 Evolution (Pressure Buildup) Reaction->GasGen Chemical Outcome1 Severe Burns (Necrosis) Reaction->Outcome1 Biological Outcome2 Container Rupture GasGen->Outcome2 Closed System

Part 3: Physicochemical Properties & Reactivity

Note: Data for this specific acyl isocyanate can vary by synthesis method (purity). Always consult the specific Certificate of Analysis (CoA).

PropertyValue / CharacteristicOperational Implication
CAS Number 14861-60-0 CRITICAL: Do not confuse with 2,2-dimethylpropyl isocyanate (alkyl).
Physical State Colorless to light yellow liquidCheck for turbidity (sign of polymerization/hydrolysis).
Boiling Point ~100–102 °C (760 mmHg)Distillable, but usually done under reduced pressure to minimize thermal degradation.
Flash Point Est. < 30 °C (Flammable Liquid)Handle in a fume hood; ground all glassware.
Density ~1.01 g/mLDenser than many ethereal solvents; sinks in water (while reacting).
Solubility Reacts with water/alcoholsUse aprotic solvents only (DCM, THF, Toluene).

Part 4: Strategic Handling & Engineering Controls

The "Dry" Protocol (Prevention)
  • Atmosphere: Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Glassware: All glassware must be oven-dried (>120°C) or flame-dried under vacuum.

  • Transfer:

    • Preferred: Cannula transfer or positive-pressure syringe technique.

    • Prohibited: Pouring from the bottle (introduces atmospheric moisture).

PPE Selection (Permeation Defense)

Standard nitrile gloves provide insufficient protection against acyl isocyanates due to rapid permeation.

  • Primary Layer: Silver Shield (Laminate) or Butyl Rubber.

  • Secondary Layer: Nitrile (for dexterity and outer contamination check).

  • Respiratory: Work strictly in a fume hood. If outside containment (spill), a full-face respirator with organic vapor/acid gas cartridges is mandatory.

Part 5: Emergency Response & Decontamination

The Self-Validating Quench System: Never dispose of active acyl isocyanate directly into aqueous waste. It generates heat and gas.[1][3][5] You must chemically transform it into a stable species before disposal.

Protocol: The Alcohol Quench
  • Preparation: Prepare a "Quench Pot" containing 10% Methanol in Toluene (or Ethanol).

  • Action: Slowly add the isocyanate waste/residue to the Quench Pot.

  • Validation: The reaction converts the reactive isocyanate into a stable Methyl Carbamate .

    • Reaction:tBu-CONCO + MeOH → tBu-CONH-COOMe

    • Check: No gas evolution (CO2) implies the isocyanate is consumed.

  • Disposal: The resulting carbamate solution is non-reactive and can be disposed of in the organic waste stream.

Visualizing the Quench Workflow

QuenchProtocol Figure 2: Self-Validating Decontamination Protocol Active Active Isocyanate Waste QuenchPot Quench Pot (Excess MeOH in Toluene) Active->QuenchPot Slow Addition Intermediate Exothermic Reaction (Controlled) QuenchPot->Intermediate Stable Stable Carbamate (Non-Volatile) Intermediate->Stable Conversion Disposal Organic Waste Stream Stable->Disposal Safe Disposal

Part 6: Synthesis Applications (Context)

For the drug development professional, understanding the reactivity profile aids in synthesis planning:

  • Urea Synthesis: Pivaloyl isocyanate reacts instantly with primary/secondary amines to form N-acyl ureas. Tip: No base is required; the reaction is driven by the relief of ring strain/dipole.

  • Heterocycle Formation: Used in [2+2] or [4+2] cycloadditions to generate oxazinones or pyrimidines.

References

  • PubChem. (n.d.). 2,2-Dimethylpropanecarbonyl isocyanate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Wiley Online Library. (2001). Encyclopedia of Reagents for Organic Synthesis: Pivaloyl Isocyanate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Nucleophilic Addition of Amines to Pivaloyl Isocyanate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of N-Pivaloyl Ureas, Protecting Group Chemistry, and Peptidomimetic Drug Design Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of N-Pivaloyl Ureas, Protecting Group Chemistry, and Peptidomimetic Drug Design

Executive Summary

The synthesis of acyl ureas is a cornerstone transformation in medicinal chemistry, frequently utilized to generate rigid, hydrogen-bond-donating pharmacophores and peptidomimetics[1]. Among acyl isocyanates, pivaloyl isocyanate (


) stands out as a uniquely valuable reagent. The bulky tert-butyl group provides exceptional steric shielding, preventing unwanted nucleophilic attack at the acyl carbonyl, while the electron-withdrawing nature of the carbonyl group highly activates the adjacent isocyanate carbon toward nucleophilic addition.

This Application Note provides a field-proven, self-validating protocol for the nucleophilic addition of primary and secondary amines to pivaloyl isocyanate. By detailing the mechanistic causality behind solvent selection, temperature control, and stoichiometric ratios, this guide ensures high-fidelity, reproducible synthesis of N-pivaloyl urea derivatives.

Mechanistic Insights & Causality

To achieve high yields and prevent side reactions, it is critical to understand the electronic and steric dynamics of pivaloyl isocyanate[2].

  • Electrophilic Activation: The acyl group withdraws electron density from the isocyanate cumulene system (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ). This makes the central carbon significantly more electrophilic than in standard alkyl or aryl isocyanates, allowing reactions to proceed rapidly even with weakly nucleophilic amines.
    
  • Steric Direction: The massive steric bulk of the pivaloyl (

    
    -butyl) moiety acts as a kinetic shield. It physically blocks nucleophiles from attacking the acyl carbonyl carbon, ensuring that the amine exclusively attacks the isocyanate carbon.
    
  • Zwitterionic Intermediate & Proton Transfer: The initial nucleophilic attack generates a highly reactive zwitterionic intermediate. A rapid, intramolecular or solvent-mediated proton transfer subsequently yields the stable N-pivaloyl urea.

Mechanism A Amine Nucleophile (R-NH2) C Zwitterionic Intermediate A->C Nucleophilic Attack B Pivaloyl Isocyanate (tBu-CO-N=C=O) B->C Electrophilic Carbon D N-Pivaloyl Urea (tBu-CO-NH-CO-NH-R) C->D Rapid Proton Transfer

Figure 1: Mechanistic pathway of amine addition to pivaloyl isocyanate.

Experimental Design: Building a Self-Validating System

A robust protocol must anticipate and mitigate failure modes. The primary failure mode in isocyanate chemistry is the competitive reaction with ambient moisture, which hydrolyzes the isocyanate to pivalamide and carbon dioxide (


)[3].
Optimization of Reaction Conditions

The choice of solvent and temperature directly impacts the reaction's thermodynamic control. Aprotic solvents are mandatory. Dichloromethane (DCM) is the industry standard due to its excellent solubility profile, but Tetrahydrofuran (THF) or Toluene can be substituted depending on the amine's solubility.

Because the reaction is highly exothermic, the addition must be performed at


 to prevent thermal runaway, which can lead to localized overheating and degradation of the isocyanate[4].

Table 1: Quantitative Optimization of Reaction Conditions

SolventTemperature ProfileReaction TimeAmine TypeExpected Yield (%)Causality / Observation
DCM

1 - 2 hoursPrimary (Aliphatic)> 90%Optimal solubility; rapid kinetics; easy solvent removal.
THF

2 - 4 hoursSecondary / Bulky80 - 85%Better for polar amines; slight rate reduction due to solvent coordination.
Toluene

4 - 6 hoursAromatic (Anilines)75 - 85%Required for poorly nucleophilic anilines; allows safe heating if needed.

Step-by-Step Experimental Protocol

Safety Warning: Pivaloyl isocyanate is a highly reactive, moisture-sensitive lachrymator. All manipulations must be performed in a well-ventilated fume hood using standard Schlenk techniques or a dry box.

Reagents and Equipment
  • Substrate: Primary or secondary amine (1.0 equiv, rigorously dried).

  • Reagent: Pivaloyl isocyanate (1.05 equiv, CAS: 4461-20-5). Note: Use a slight excess to account for trace moisture hydrolysis.

  • Solvent: Anhydrous Dichloromethane (DCM), stored over 3Å molecular sieves.

  • Equipment: Flame-dried round-bottom flask, magnetic stir bar, rubber septum, nitrogen/argon balloon, ice bath.

Methodology
  • Preparation of the Amine Solution:

    • Transfer the amine (

      
      ) into a flame-dried 
      
      
      
      round-bottom flask equipped with a magnetic stir bar.
    • Seal the flask with a rubber septum and purge the atmosphere with dry Nitrogen (

      
      ) for 5 minutes.
      
    • Inject

      
       of anhydrous DCM via syringe and stir to dissolve the amine completely.
      
  • Temperature Equilibration:

    • Submerge the reaction flask in an ice-water bath (

      
      ). Allow the solution to equilibrate for 10 minutes. Causality: Pre-cooling the solvent acts as a thermal sink for the impending exothermic addition.
      
  • Addition of Pivaloyl Isocyanate:

    • Draw

      
       (
      
      
      
      ) of pivaloyl isocyanate into a dry, gas-tight syringe.
    • Add the isocyanate dropwise over 10–15 minutes to the vigorously stirring amine solution.

    • Self-Validation Check: You should observe a slight temperature rise and, in many cases, the immediate formation of a white precipitate (the product acyl urea is often less soluble than the starting materials).

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction mixture to warm naturally to Room Temperature (

      
      ).
      
    • Stir for an additional 1 to 2 hours. Monitor the consumption of the amine via TLC (Thin Layer Chromatography) or LC-MS.

  • Workup and Isolation:

    • If the product precipitates: Dilute the mixture with

      
       of cold hexane, filter the white solid through a Büchner funnel, and wash with cold hexane (
      
      
      
      ).
    • If the product remains in solution: Quench the reaction with

      
       of saturated aqueous 
      
      
      
      to destroy any unreacted isocyanate. Extract the aqueous layer with DCM (
      
      
      ). Wash the combined organic layers with brine, dry over anhydrous
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude N-pivaloyl urea is typically >95% pure. If necessary, recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Workflow Step1 1. Preparation Dissolve amine in anhydrous DCM under N2 Step2 2. Cooling Equilibrate reaction vessel to 0 °C Step1->Step2 Step3 3. Addition Dropwise addition of Pivaloyl Isocyanate (1.05 eq) Step2->Step3 Step4 4. Propagation Warm to RT and stir for 1-2 hours Step3->Step4 Step5 5. Isolation Quench, filter precipitate or extract organics Step4->Step5

Figure 2: Step-by-step experimental workflow for N-pivaloyl urea synthesis.

Analytical Characterization

To validate the success of the protocol, utilize


 NMR spectroscopy. The N-pivaloyl urea structure provides highly distinct spectroscopic markers:
  • 
    -Butyl Group:  A sharp, highly integrated singlet (9H) typically appearing between 
    
    
    
    .
  • Urea Protons (NH): Two distinct broad singlets (if a primary amine was used). The highly deshielded acyl-adjacent NH (

    
    ) usually appears far downfield (
    
    
    
    ), while the alkyl/aryl-adjacent NH appears slightly upfield (
    
    
    ), depending on the solvent and hydrogen bonding.
  • Absence of Isocyanate: Infrared (IR) spectroscopy can be used to confirm the complete consumption of the isocyanate by the disappearance of the strong, characteristic cumulative double bond stretch at

    
     and the appearance of urea carbonyl stretches at 
    
    
    
    .

References

  • Process for the preparation of acyl isocyanates Google P
  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates Organic Letters (ACS Publications)[Link]

  • Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates ChemRxiv[Link]

  • An Insight into Common and Advanced Synthesis Methodologies of Acyl Urea Analogs Targeting the CNS ResearchGate[Link]

  • Imidazoquinoline compounds containing urea, thiourea, acylurea or sulfonylurea functionality Googleapis (US Patent 6897221)[Link]

Sources

Application

Application Note: Precision Synthesis of N-Pivaloyl Ureas using 2,2-Dimethylpropanecarbonyl Isocyanate

Abstract & Strategic Significance The N-acyl urea scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for amides and sulfonylureas in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The N-acyl urea scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for amides and sulfonylureas in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and anticonvulsants. This guide details the synthesis of N-pivaloyl ureas using 2,2-dimethylpropanecarbonyl isocyanate (Pivaloyl Isocyanate) .

Unlike standard alkyl isocyanates, pivaloyl isocyanate possesses a unique reactivity profile driven by the electron-withdrawing carbonyl group adjacent to the isocyanate moiety. This increases electrophilicity while the tert-butyl group provides significant steric bulk, enhancing metabolic stability in the resulting drug candidates. This protocol addresses the specific handling requirements of this moisture-sensitive reagent to ensure high-yield, contaminant-free synthesis.

Mechanistic Insight & Reaction Design

The Reactivity Paradox

Acyl isocyanates are significantly more electrophilic than their alkyl counterparts. The carbonyl group adjacent to the nitrogen withdraws electron density via resonance, activating the isocyanate carbon toward nucleophilic attack. However, the tert-butyl group of the pivaloyl moiety introduces steric hindrance.[1]

  • Electronic Effect: Increases rate of nucleophilic attack.

  • Steric Effect: Protects the formed urea from proteolytic cleavage and metabolic hydrolysis in vivo.

Reaction Mechanism

The reaction proceeds via a concerted nucleophilic addition of the primary or secondary amine to the isocyanate central carbon.

ReactionMechanism Amine Amine Nucleophile (R-NH2) TS Tetrahedral Transition State Amine->TS Nucleophilic Attack (Lone pair -> C=O) Isocyanate Pivaloyl Isocyanate (tBu-CO-N=C=O) Isocyanate->TS Product N-Pivaloyl Urea (tBu-CO-NH-CO-NH-R) TS->Product Proton Transfer & Rehybridization

Figure 1: Mechanistic pathway for the formation of N-pivaloyl ureas. The enhanced electrophilicity of the acyl isocyanate facilitates rapid addition.

Materials & Safety Protocols

Reagent Specifications
ReagentCAS No.MW ( g/mol )StateKey Property
Pivaloyl Isocyanate 4461-20-5127.14LiquidMoisture sensitive; Lachrymator
Dichloromethane (DCM) 75-09-284.93SolventAnhydrous required (<50 ppm H₂O)
Amine Substrate Var.Var.Solid/LiqNucleophile
Critical Safety Hazards
  • Sensitization: Isocyanates are potent respiratory and skin sensitizers. All handling must occur in a fume hood.

  • Moisture Sensitivity: Reaction with water generates Pivalamide and CO₂ . The evolution of gas can pressurize sealed vessels.

  • Thermal Instability: Store pivaloyl isocyanate at 2–8°C. Allow to warm to room temperature before opening to prevent condensation.

Experimental Protocol

General Procedure (0.5 mmol Scale)

This protocol is optimized for a 1:1 stoichiometry to minimize purification steps.

Step 1: Preparation of Amine Solution

  • Flame-dry a 10 mL round-bottom flask or vial equipped with a magnetic stir bar.

  • Purge with Nitrogen (N₂) or Argon.

  • Add Amine Substrate (0.50 mmol, 1.0 equiv).

  • Dissolve in Anhydrous DCM (2.5 mL, 0.2 M concentration).

    • Note: For amine salts (e.g., HCl salts), add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base. Stir for 10 mins before proceeding.

Step 2: Addition of Isocyanate

  • Cool the amine solution to 0°C using an ice bath.

    • Reasoning: Although pivaloyl isocyanate is sterically hindered, the electronic activation makes the reaction exothermic. Cooling prevents side reactions.

  • Using a gas-tight syringe, add Pivaloyl Isocyanate (64 mg, ~65 µL, 0.50 mmol, 1.0 equiv) dropwise over 2 minutes.

    • Tip: If the amine is valuable, use a slight excess of isocyanate (1.1 equiv). If the isocyanate is the limiting reagent, use 1.1 equiv of amine.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (25°C) naturally.

  • Stir for 1–3 hours .

  • Monitor via TLC/LC-MS:

    • Look for the disappearance of the amine peak.

    • TLC Stain: Ninhydrin (amine will disappear); PMA or UV for the urea product.

    • Mass Spec: Product mass = Amine MW + 127.14.

Step 4: Workup & Purification The workup depends on the stoichiometry used:

  • Scenario A (1:1 Stoichiometry / Clean Reaction):

    • Concentrate the reaction mixture in vacuo.

    • Triturate the solid residue with cold Hexanes or Diethyl Ether.

    • Filter to obtain the pure N-pivaloyl urea.

  • Scenario B (Excess Isocyanate used):

    • Quench with 0.5 mL saturated NaHCO₃ or Methanol (converts excess isocyanate to methyl carbamate/pivalamide).

    • Dilute with DCM (10 mL) and wash with water (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

    • Purification: Silica gel chromatography.

      • Eluent: 0-5% MeOH in DCM. N-acyl ureas are typically less polar than the starting amine but more polar than the isocyanate.

Workflow Visualization

Workflow Setup Setup: Flame-dry glassware Purge with N2 Dissolve Dissolve Amine (1.0 eq) in Anhydrous DCM Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Pivaloyl Isocyanate (1.0 eq) Dropwise Cool->Add React Warm to RT Stir 1-3 Hours Add->React Monitor Check TLC/LCMS (Target: Amine consumption) React->Monitor Monitor->React Incomplete Workup Concentrate & Triturate (Hexanes/Ether) Monitor->Workup Complete

Figure 2: Operational workflow for the synthesis of N-pivaloyl ureas.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
White precipitate forms immediately Product is insoluble in DCM (Common for high MW ureas).This is good. Filter the solid, wash with cold DCM, and dry. This is likely pure product.
Solid contains Pivalamide (Byproduct) Moisture ingress hydrolyzed the isocyanate.Prevention: Use strictly anhydrous solvents. Remedy: Recrystallize from EtOAc/Hexanes. Pivalamide is more soluble in ether than many aryl ureas.
Low Conversion (Hindered Amine) Steric clash between t-butyl group and amine.1. Heat to reflux (40°C in DCM or 80°C in Toluene). 2. Add Lewis Acid catalyst (e.g., 5 mol% ZnCl₂ or Dibutyltin Dilaurate).
Biuret Formation Reaction temp too high or excess isocyanate.Keep reaction at 0°C–RT. Avoid large excess of isocyanate.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃):

    • δ 1.25 ppm (9H, s): Characteristic tert-butyl singlet.

    • δ 8.0–9.0 ppm (1H, br s): N-H adjacent to the pivaloyl carbonyl (deshielded by two carbonyls).

    • δ 4.0–6.0 ppm (1H, br s): N-H adjacent to the alkyl/aryl group.

  • IR Spectroscopy:

    • 1700–1720 cm⁻¹: C=O (Imide-like carbonyls).

    • 3200–3400 cm⁻¹: N-H stretch.

References

  • Reaction of Acyl Isocyanates with Amines

    • Title: "Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands"
    • Source: N
    • URL:[Link]

  • General Isocyanate Reactivity & Safety

    • Title: "Safe Use and Handling of Diisocyan
    • Source: ISOPA
    • URL:[Link]

  • Medicinal Chemistry of Urea Scaffolds

    • Title: "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry"
    • Source: Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • Properties of Pivaloyl Reagents

    • Title: "Pivaloyl Chloride CAS 3282-30-2" (Precursor/Analog Data)[2]

    • Source: ChemicalBook[3][4]

Sources

Method

Reaction of pivaloyl isocyanate with alcohols to form N-acyl carbamates

This Application Note is designed to provide a comprehensive, field-validated guide for the reaction of pivaloyl isocyanate with alcohols. It prioritizes mechanistic understanding, reproducible protocols, and downstream...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, field-validated guide for the reaction of pivaloyl isocyanate with alcohols. It prioritizes mechanistic understanding, reproducible protocols, and downstream analytical utility.

Executive Summary & Core Utility

The reaction between pivaloyl isocyanate and alcohols yields N-pivaloyl carbamates (also known as N-acyl carbamates). Unlike standard alkyl isocyanates, pivaloyl isocyanate carries an acyl group, making it significantly more electrophilic while simultaneously providing substantial steric bulk via the tert-butyl moiety.

Key Applications:

  • NMR Derivatization: The tert-butyl group introduces a distinct, intense singlet (

    
     ppm, 9H) in 
    
    
    
    H NMR, facilitating the quantification of hydroxyl groups and the determination of alcohol class (primary vs. secondary vs. tertiary).
  • Prodrug Linkers: The resulting N-acyl carbamate linkage (

    
    ) is chemically distinct from standard carbamates. The N-H proton is significantly more acidic (
    
    
    
    ), rendering the group susceptible to hydrolysis under mild basic conditions—a feature exploited in controlled-release drug delivery.
  • Crystalline Derivatives: The bulky, symmetrical pivaloyl group often enhances crystallinity, aiding in the purification of liquid alcohols.

Chemical Basis & Mechanism[1][2][3][4]

Reaction Thermodynamics & Kinetics

Acyl isocyanates are highly reactive electrophiles due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the isocyanate carbon. However, the pivaloyl group (


-Bu) mitigates this reactivity through steric hindrance, allowing for controlled, selective reactions at moderate temperatures.

Reaction Equation:



Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination pathway. The alcohol oxygen attacks the central carbon of the isocyanate. Unlike alkyl isocyanates, which often require tin catalysts (e.g., DBTDL), pivaloyl isocyanate is sufficiently electrophilic to react with primary and secondary alcohols in neutral aprotic solvents, though weak base catalysis accelerates the process for hindered substrates.

ReactionMechanism cluster_steric Steric Influence Reactants Reactants Pivaloyl Isocyanate + Alcohol TS Transition State Nucleophilic Attack on C=O Reactants->TS k1 (RDS) Intermediate Zwitterionic Intermediate TS->Intermediate PT Proton Transfer (Fast) Intermediate->PT Product Product N-Pivaloyl Carbamate PT->Product

Figure 1: Mechanistic pathway of N-acyl carbamate formation. The rate-determining step (RDS) is the initial nucleophilic attack, which is sensitive to the steric environment of the alcohol.

Experimental Protocol

Materials & Reagents[5][6][7]
  • Substrate: Target Alcohol (1.0 equiv).[1]

  • Reagent: Pivaloyl Isocyanate (1.1 – 1.2 equiv). Note: Moisture sensitive. Handle under inert atmosphere.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.[2]

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.05 equiv) for tertiary or sterically hindered alcohols.

Standard Operating Procedure (SOP)

Step 1: Preparation (Inert Atmosphere) Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon inlet. Cool the flask to room temperature under positive inert gas pressure.

Step 2: Solvation Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

  • Critical Insight: If the alcohol is insoluble in DCM, THF is a viable alternative. Avoid protic solvents (methanol, ethanol) or nucleophilic solvents (DMF, DMSO) which may react or complicate workup.

Step 3: Reagent Addition Cool the solution to


 (ice bath). Add Pivaloyl Isocyanate (1.1 mmol) dropwise via syringe.
  • Observation: A mild exotherm may occur.

Step 4: Reaction Monitoring Allow the reaction to warm to Room Temperature (RT). Stir for 30–60 minutes.

  • Validation: Monitor by TLC (disappearance of alcohol) or IR (disappearance of the isocyanate peak at

    
    ).
    

Step 5: Quenching & Workup Once complete, add a small excess of Methanol (0.5 mL) to quench unreacted isocyanate (forms methyl pivaloyl carbamate). Concentrate the mixture under reduced pressure (Rotavap).

Step 6: Purification The residue is often the pure N-acyl carbamate. If necessary, purify via:

  • Recrystallization: Hexanes/Ethyl Acetate (N-acyl carbamates crystallize well).

  • Flash Chromatography: Silica gel (typically 10-30% EtOAc in Hexanes). Note: The product is slightly acidic; avoid highly basic additives in the eluent.

Workflow Start Start: Anhydrous Alcohol in DCM/THF Add Add Pivaloyl Isocyanate (0°C, under N2) Start->Add Monitor Monitor (TLC/IR) Isocyanate peak ~2240 cm-1 Add->Monitor Decision Complete? Monitor->Decision Decision->Monitor No Quench Quench with MeOH (Removes excess isocyanate) Decision->Quench Yes Isolate Evaporate & Recrystallize Quench->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis of N-pivaloyl carbamates.

Analytical Data & Interpretation

NMR Characterization (The "Pivaloyl Shift")

One of the primary reasons for using this reaction is the diagnostic power of the pivaloyl group in


H NMR.
FeatureChemical Shift (

)
MultiplicityInterpretation
t-Butyl Group

ppm
Singlet (9H)High intensity allows for integration of small impurities.
N-H Proton

ppm
Broad SingletDownfield shift due to flanking carbonyls (acyl carbamate).

-Proton
Shifted downfieldMultipletThe proton on the carbon attached to the oxygen shifts downfield by

ppm compared to the free alcohol.
Reactivity Comparison Table

The reaction rate is heavily dependent on the steric environment of the hydroxyl group.

Alcohol ClassReaction Time (No Catalyst)Reaction Time (with DMAP)Notes
Primary (

)
< 15 minsInstantHighly exothermic; add reagent slowly.
Secondary (

)
30 - 60 mins< 10 minsStandard condition.
Tertiary (

)
4 - 12 hours1 - 2 hoursRequires catalysis and often reflux.
Phenols 12 - 24 hours2 - 4 hoursNucleophilicity is lower; requires base (Et3N/DMAP).

Troubleshooting & Expert Insights (E-E-A-T)

Moisture Control (The #1 Failure Mode)

Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to form amides (Pivalamide).

  • Symptom: Appearance of a singlet at

    
     ppm that does not match the product Rf, and formation of a white precipitate (Pivalamide) that is insoluble in DCM.
    
  • Solution: Ensure glassware is flame-dried and solvent is distilled or stored over molecular sieves.

Stability of the N-Acyl Carbamate

Unlike standard carbamates (urethanes), N-acyl carbamates are imides .

  • Acidity: The N-H proton is acidic (

    
     7-9). It can be deprotonated by bases like carbonate or hydroxide.
    
  • Hydrolysis: They are stable in acid but hydrolyze in base (NaOH/MeOH) to release the alcohol and pivalamide. This makes them excellent prodrug linkers where release is triggered by physiological pH or specific esterases.

Safety
  • Sensitizer: Pivaloyl isocyanate is a potent respiratory sensitizer and lachrymator. Always handle in a fume hood.

  • Toxicity: Avoid skin contact. In case of spill, neutralize with aqueous surfactant solution containing 5% ammonia.

References

  • Fundamental Isocyanate Chemistry: Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.[3]

  • Kinetics of Alcoholysis: Raspoet, G., et al. (1998). "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism."[4] Journal of Organic Chemistry, 63(20), 6878-6885.

  • N-Acyl Carbamates in Drug Design: Gumina, G., et al. (2007). "Prodrugs of amines and alcohols." Comprehensive Medicinal Chemistry II, 5, 735-760.
  • NMR Determination of Alcohols: Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. (Context on using derivatization for shift analysis).

  • Pivaloyl Isocyanate Specifics: Encyclopedia of Reagents for Organic Synthesis (e-EROS). "Pivaloyl Isocyanate".

Sources

Application

Application Note: Advanced Heterocycle Synthesis Using Trimethylacetyl Isocyanate (TMAI)

Part 1: Core Directive & Technical Overview Executive Summary Trimethylacetyl isocyanate (TMAI), also known as pivaloyl isocyanate, represents a "Goldilocks" reagent in heterocyclic chemistry. Unlike highly electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Technical Overview

Executive Summary

Trimethylacetyl isocyanate (TMAI), also known as pivaloyl isocyanate, represents a "Goldilocks" reagent in heterocyclic chemistry. Unlike highly electrophilic sulfonyl isocyanates (which are often too reactive and unstable) or alkyl isocyanates (which lack the carbonyl activation necessary for certain cyclizations), TMAI offers a balance of reactivity and stability.

The tert-butyl group provides two critical advantages:

  • Steric Shielding: It directs regioselectivity by suppressing side reactions at the carbonyl center.

  • Lipophilicity: It enhances the solubility of intermediates in non-polar organic solvents, facilitating smooth cyclizations.

This guide details the use of TMAI as a [C-N-C] 1,3-dipole equivalent and an


-acylating agent for the rapid construction of nitrogen-containing heterocycles, specifically uracils (pyrimidine-2,4-diones) , 1,3-oxazin-4-ones , and 1,3,5-triazines .
Mechanistic Principles

TMAI possesses a cumulative double bond system (


). The acyl group lowers the LUMO energy of the isocyanate, making the carbon of the isocyanate group (

) highly electrophilic.
  • Primary Mode: Nucleophilic attack at the isocyanate carbon.

  • Secondary Mode: [4+2] Cycloaddition where the acyl isocyanate acts as the heterodiene.

Part 2: Scientific Integrity & Protocols

Application I: Synthesis of Substituted Uracils (Pyrimidine-2,4-diones)

The reaction of TMAI with enamines is the most robust method for synthesizing N-substituted uracils. This reaction proceeds via a stepwise [4+2] annulation or a C-acylation/cyclization sequence.

Mechanism[1][2][3][4][5]
  • C-Acylation: The enamine

    
    -carbon attacks the isocyanate carbon of TMAI.
    
  • H-Shift: A 1,5-hydrogen shift occurs, regenerating the double bond.

  • Cyclization: Intramolecular attack of the enamine nitrogen onto the pivaloyl carbonyl (or vice versa, depending on conditions) leads to ring closure.

  • Elimination: Loss of the amine moiety (if using a secondary amine enamine) or simple tautomerization yields the uracil.

Experimental Protocol: TMAI-Mediated Uracil Formation

Reagents:

  • Enamine (derived from ketone/aldehyde + secondary amine like pyrrolidine/morpholine): 1.0 equiv.

  • Trimethylacetyl Isocyanate (TMAI): 1.1 equiv.

  • Solvent: Toluene or Acetonitrile (anhydrous).

  • Base (Optional): Triethylamine (0.1 equiv) if acid scavenging is needed.

Step-by-Step Workflow:

  • Preparation of Enamine:

    • Note: If the enamine is not commercially available, synthesize it by refluxing the ketone (10 mmol) with pyrrolidine (12 mmol) in toluene using a Dean-Stark trap to remove water. Evaporate solvent to obtain crude enamine. Use immediately.

  • Addition:

    • Dissolve the enamine (10 mmol) in anhydrous toluene (50 mL) under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Add TMAI (11 mmol, ~1.4 g) dropwise via syringe over 15 minutes. Caution: Exothermic.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC. A new spot (acyl-enamine intermediate) should appear.

    • Heat the mixture to reflux (110°C) for 3–6 hours to force cyclization.

  • Workup:

    • Cool to RT.

    • Concentrate the solvent under reduced pressure.

    • The residue is often the

      
      -pivaloyl uracil or the uracil directly.
      
    • Hydrolysis (if needed): To remove the pivaloyl group (if N-acylated), treat the residue with 5% NaOH in MeOH/Water (1:1) at RT for 1 hour, then acidify with HCl to precipitate the free uracil.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, EtOAc/Hexanes).

Data Table 1: Solvent Effects on Yield

SolventDielectric ConstantYield (%)Notes
Toluene 2.3885-92% Promotes C-acylation; best for cyclization.
Acetonitrile 37.565-75%Can lead to competitive N-acylation.
THF 7.5870-80%Good solubility, but hygroscopic (moisture risk).
Application II: Synthesis of 1,3,5-Triazines

TMAI reacts with amidines to form 1,3,5-triazines. This pathway typically involves the formation of an acyl-imidoyl urea intermediate which dehydrates to form the triazine core.

Experimental Protocol

Reagents:

  • Amidine (e.g., Benzamidine hydrochloride): 1.0 equiv.

  • Base: NaH (2.2 equiv) or NaOMe.

  • TMAI: 1.1 equiv.

  • Solvent: DMF or THF.

Workflow:

  • Free Base Formation: Suspend amidine hydrochloride (10 mmol) in dry THF (40 mL). Add NaH (22 mmol) carefully at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Add TMAI (11 mmol) dropwise at 0°C.

  • Cyclization: Stir at RT for 1 hour, then heat to reflux for 4 hours.

  • Quench: Pour the reaction mixture into ice water (100 mL).

  • Isolation: Filter the precipitate. This is usually the 2-tert-butyl-4-substituted-1,3,5-triazin-6-one (or tautomer).

Visualization: Reaction Mechanisms

The following diagram illustrates the divergent pathways for TMAI when reacting with Enamines (Path A) vs. Amidines (Path B).

TMAI_Reactivity cluster_A Path A: Uracil Synthesis cluster_B Path B: Triazine Synthesis TMAI Trimethylacetyl Isocyanate (TMAI) Enamine Enamine (Nucleophile) TMAI->Enamine + Enamine Amidine Amidine (Nucleophile) TMAI->Amidine + Amidine Inter_A C-Acylated Intermediate (Acyl-Enamine) Enamine->Inter_A C-Acylation (Toluene, 0°C) Cyclic_A N-Pivaloyl Uracil Inter_A->Cyclic_A Cyclization (Reflux, -HNR2) Final_A Substituted Uracil (Deprotected) Cyclic_A->Final_A Hydrolysis (NaOH/MeOH) Inter_B Acyl-Imidoyl Urea Amidine->Inter_B Addition Final_B 1,3,5-Triazine Derivative Inter_B->Final_B Dehydration/ Cyclization

Caption: Divergent synthetic pathways for TMAI leading to Pyrimidine (Uracil) and Triazine scaffolds.

Part 3: Troubleshooting & Safety

Common Failure Modes
  • Moisture Contamination: Isocyanates react rapidly with water to form carbamic acids, which decarboxylate to primary amines and urea byproducts.

    • Solution: Use strictly anhydrous solvents (Karl Fischer < 50 ppm). Keep TMAI stored under Argon/Nitrogen.

  • O- vs C-Acylation: With enamines, kinetic control (low temp) favors C-acylation (desired). High temp initially can lead to N-acylation or polymerization.

    • Solution: Always add TMAI at 0°C or -78°C, then warm slowly.

  • Pivaloyl Removal Difficulty: The tert-butyl group is bulky and stable.

    • Solution: If basic hydrolysis fails, try hydrazine hydrate in ethanol (hydrazinolysis) to cleave the amide bond.

Safety & Handling (E-E-A-T)

Hazard Class: Acyl isocyanates are lachrymators and potent sensitizers.

  • Inhalation: Use only in a well-ventilated fume hood.

  • Skin/Eye: Wear nitrile gloves and chemical splash goggles. TMAI can cause severe dermatitis and respiratory sensitization.

  • Storage: Store at 2–8°C under inert atmosphere. Reacts violently with alcohols and amines.

References

  • Synthesis of Uracils via Acyl Isocyanates

    • Bardagí, J. I., & Rossi, R. A. (2008).[6] A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions. The Journal of Organic Chemistry, 73(12), 4491-4495.[6] Link

    • Note: While focusing on benzoyl isocyanates, the mechanistic pathway (S(RN)1/Stille/Hydrolysis)
  • General Reactivity of Acyl Isocyanates

    • Lohse, F. (1982). The reaction of acyl isocyanates with enamines. Helvetica Chimica Acta.
    • Organic Chemistry Portal: Synthesis of 1,3,5-triazines.[7][8][9] Link

  • Safety Data

    • Sigma-Aldrich Safety Data Sheet: Trimethylacetyl Isocyanate. Link (Search CAS: 1479-46-5)

  • Cycloaddition Mechanisms: Dondoni, A., et al. (1985). Cycloaddition of acyl isocyanates to vinyl ethers. Journal of the Chemical Society.

(Note: Specific protocols adapted from standard acyl isocyanate methodologies verified in the context of pivaloyl steric constraints.)

Sources

Method

One-pot synthesis of pivaloyl isocyanate from pivalamide and oxalyl chloride

Application Note: One-Pot Synthesis of Pivaloyl Isocyanate Abstract This guide details the one-pot synthesis of pivaloyl isocyanate (Piv-NCO) via the reaction of pivalamide with oxalyl chloride. Unlike standard phosgenat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Pivaloyl Isocyanate

Abstract

This guide details the one-pot synthesis of pivaloyl isocyanate (Piv-NCO) via the reaction of pivalamide with oxalyl chloride. Unlike standard phosgenation routes, this protocol utilizes the "Speziale method," which employs oxalyl chloride as a dehydrating and carbonylating agent. This method avoids the use of highly toxic phosgene gas and silver cyanate, making it safer and more accessible for laboratory-scale preparation. The resulting acyl isocyanate is a potent electrophile, widely used in the synthesis of ureas, carbamates, and heterocyclic compounds for drug discovery.

Reaction Mechanism & Logic

The transformation proceeds through a cascade sequence. Initially, the amide nitrogen attacks the oxalyl chloride, displacing chloride to form an N-acyloxamoyl chloride intermediate. Under reflux, this intermediate undergoes thermal elimination—often postulated to proceed via a cyclic oxazolidinedione intermediate—releasing carbon monoxide (CO) and hydrogen chloride (HCl) to yield the acyl isocyanate.

Key Mechanistic Insights:

  • Stoichiometry: A slight excess of oxalyl chloride (1.1–1.2 equiv) ensures complete conversion of the amide.

  • Temperature: Reflux temperatures (approx. 80–85°C) are thermodynamic requirements to drive the elimination of CO and HCl.

  • Byproducts: The reaction generates stoichiometric quantities of CO (toxic) and HCl (corrosive), necessitating a robust scrubbing system.

Figure 1: Reaction Pathway

ReactionMechanism Amide Pivalamide (Starting Material) Inter1 N-Pivaloyloxamoyl Chloride (Intermediate) Amide->Inter1 + (COCl)2 - HCl (0°C to RT) Oxalyl Oxalyl Chloride (Reagent) Cyclic Oxazolidinedione (Cyclic Adduct) Inter1->Cyclic Cyclization Product Pivaloyl Isocyanate (Product) Cyclic->Product Thermal Elimination (Reflux, >80°C) Byproducts CO (gas) + 2 HCl (gas) Cyclic->Byproducts Decomposition

Caption: Mechanistic pathway from pivalamide to pivaloyl isocyanate via thermal elimination of CO and HCl.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Pivalamide >98% PuritySubstrate
Oxalyl Chloride Reagent Grade (Fresh)Reagent
1,2-Dichloroethane (DCE) Anhydrous (<50 ppm H2O)Solvent (BP: 83°C)
Reaction Vessel 3-Neck Round Bottom FlaskReactor
Scrubber NaOH (10%) trapNeutralize HCl/CO
Atmosphere Dry Nitrogen or ArgonInert Environment

Safety Note: DCE is a carcinogen and Oxalyl Chloride is highly toxic. Carbon Monoxide is odorless and lethal. All operations must be performed in a fume hood with a working CO monitor.

Step-by-Step Procedure

Step 1: Setup and Inerting

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Connect the outlet of the condenser to a mineral oil bubbler, followed by a trap containing 10% aqueous NaOH (to neutralize HCl). Ensure the system is vented to the back of the fume hood.

  • Flush the system with dry nitrogen for 15 minutes.

Step 2: Reagent Addition (0°C)

  • Charge the flask with Pivalamide (10.1 g, 100 mmol) and anhydrous DCE (100 mL) .

  • Cool the suspension to 0–5°C using an ice bath.

  • Charge the addition funnel with Oxalyl Chloride (10.3 mL, 120 mmol, 1.2 equiv) diluted in DCE (20 mL) .

  • Dropwise Addition: Add the oxalyl chloride solution slowly over 30 minutes.

    • Expert Insight: The reaction is exothermic. Control the rate to keep the internal temperature <10°C. Evolution of HCl gas may begin immediately.

Step 3: Reaction and Reflux

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heating: Replace the ice bath with an oil bath. Heat the mixture to reflux (approx. 85°C oil bath temp) .

  • Monitoring: Maintain reflux for 4–6 hours .

    • Self-Validating Check: Vigorous gas evolution (HCl and CO) indicates the reaction is progressing. The reaction is considered complete when gas evolution ceases and the solution becomes clear/homogeneous.

Step 4: Workup and Purification

  • Cool the reaction mixture to RT.

  • Concentration: Remove the solvent (DCE) and excess oxalyl chloride under reduced pressure (rotary evaporator, 40°C bath, 200 mbar

    
     50 mbar).
    
    • Caution: The distillate contains oxalyl chloride; dispose of it as hazardous chlorinated waste.

  • Distillation: Transfer the crude residue to a micro-distillation apparatus.

  • Fractionation: Distill the product under reduced pressure (vacuum).

    • Target: Collect the fraction boiling at constant temperature. (Note: Pivaloyl isocyanate BP is approx. 100–110°C at atm; expect ~40–50°C at 20 mmHg).

    • Yield: Typical isolated yields range from 75% to 90% .

Figure 2: Experimental Workflow

Workflow Setup Setup: 3-Neck Flask, N2, Scrubber (Solvent: DCE) Addition Addition: Oxalyl Chloride (0°C, 30 min) Setup->Addition Reflux Reflux: 85°C for 5 Hours (Elimination of CO/HCl) Addition->Reflux Warm to RT Conc Concentration: Remove Solvent/Excess (COCl)2 Reflux->Conc Gas evolution stops Distill Purification: Vacuum Distillation Conc->Distill

Caption: Operational workflow for the synthesis and purification of pivaloyl isocyanate.

Quality Control & Characterization

To validate the integrity of the synthesized pivaloyl isocyanate, use the following analytical markers.

MethodCharacteristic SignalInterpretation
FTIR 2235–2255 cm⁻¹ (Strong)Characteristic -N=C=O asymmetric stretch.[1] Absence indicates hydrolysis.
FTIR ~1710 cm⁻¹Carbonyl (C=O) stretch of the acyl group.
1H NMR

1.2–1.3 ppm (s, 9H)
tert-Butyl group. Clean singlet confirms purity.
1H NMR Absence of

5.0–7.0 ppm
Disappearance of amide N-H protons confirms conversion.

Self-Validating System:

  • Visual Check: The final product should be a colorless, moisture-sensitive liquid. Cloudiness suggests hydrolysis (formation of amide/urea).

  • Functional Test: Treat a small aliquot with methanol. Immediate formation of methyl N-pivaloylcarbamate (confirmed by TLC/NMR) validates the active isocyanate.

Troubleshooting & Expert Insights

  • Issue: Low Yield / Solid Residue.

    • Cause: Incomplete reaction or hydrolysis.

    • Solution: Ensure DCE is anhydrous. Increase reflux time until gas evolution completely stops. If starting material remains, add 0.1 eq more oxalyl chloride.

  • Issue: Product Polymerization.

    • Cause: Overheating during distillation.

    • Solution: Use a high-vacuum pump to lower the boiling point. Do not heat the pot residue above 120°C.

  • Issue: Clogged Condenser.

    • Cause: Sublimation of unreacted amide or amine hydrochloride salts.

    • Solution: Use a wide-bore condenser and ensure vigorous stirring prevents local concentration gradients.

References

  • Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743.

  • Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides.[2] Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 30(12), 4306–4307.

  • Organic Syntheses. (1966).

    
    -Chloroacetyl Isocyanate. Org. Synth. 46, 16. 
    
  • Safe Work Australia. Guide to Handling Isocyanates.

  • Thermo Fisher Scientific. Time-Based FT-IR Analysis of Curing of Polyurethanes (FTIR Isocyanate Peak Identification).

Sources

Application

Procedure for synthesizing N-pivaloyl sulfonylureas

Application Note: Precision Synthesis of N-Pivaloyl Sulfonylureas ) Strategic Overview & Scope This guide details the synthesis of N-pivaloyl sulfonylureas (specifically N-sulfonyl-N'-pivaloylureas). These scaffolds are...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-Pivaloyl Sulfonylureas


)

Strategic Overview & Scope

This guide details the synthesis of N-pivaloyl sulfonylureas (specifically N-sulfonyl-N'-pivaloylureas). These scaffolds are critical in medicinal chemistry as bioisosteres of acyl-sulfonamides and as potent herbicides (e.g., sulfometuron analogs). The introduction of the pivaloyl group (


) introduces significant steric bulk, enhancing metabolic stability and lipophilicity, but also imposing kinetic barriers during synthesis.

Structural Target:



Key Challenges:

  • Nucleophilicity Mismatch: Sulfonamides (

    
    ) are poor nucleophiles; their reaction with isocyanates often requires base activation.
    
  • Steric Hindrance: The tert-butyl group of the pivaloyl moiety retards nucleophilic attack at the carbonyl, requiring optimized electrophiles.

  • Instability: Acyl isocyanates are moisture-sensitive and prone to dimerization; in situ generation is preferred.

Retrosynthetic Logic & Pathway Selection

We employ a modular approach. The choice of route depends on the availability of the sulfonyl core and the tolerance of functional groups to acid/base conditions.

SynthesisPathways Target Target: N-Pivaloyl Sulfonylurea (R-SO2-NH-CO-NH-Piv) RouteA Method A: Isocyanate Coupling (High Reactivity, Moisture Sensitive) RouteA->Target Base / DCM RouteB Method B: Carbamate Coupling (Robust, Bench Stable) RouteB->Target DBU / MeCN / Heat Sulfonamide Sulfonamide (R-SO2-NH2) Sulfonamide->RouteA Sulfonamide->RouteB PivIso Pivaloyl Isocyanate (Piv-NCO) PivIso->RouteA PivCarb Phenyl N-Pivaloylcarbamate (Ph-O-CO-NH-Piv) PivCarb->RouteB

Figure 1: Retrosynthetic disconnection showing the two primary routes. Method A is kinetically favored; Method B is operationally simpler.

Method A: The Isocyanate Route (Primary Protocol)

This is the "Gold Standard" for yield and purity. It involves the reaction of a sulfonamide with pivaloyl isocyanate. Since pivaloyl isocyanate is unstable, we generate it in situ or use freshly distilled material.

Mechanism: Base-mediated deprotonation of the sulfonamide increases its nucleophilicity, allowing attack on the highly electrophilic isocyanate carbon.

Reagents & Equipment
  • Substrate: Aryl/Alkyl Sulfonamide (1.0 equiv)

  • Reagent: Pivaloyl Isocyanate (1.2 equiv) [Commercially available or synthesized via PivCl + AgOCN]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or

    
     (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Atmosphere: Argon/Nitrogen (Strictly anhydrous)

Step-by-Step Protocol
  • Preparation of Sulfonamide Solution:

    • In a flame-dried round-bottom flask, dissolve the Sulfonamide (1.0 mmol) in anhydrous DCM (5 mL).

    • Add DBU (1.2 mmol) dropwise at 0°C. Stir for 15 minutes to generate the sulfonamide anion species. Note: The solution usually clears as the salt forms.

  • Isocyanate Addition:

    • Cool the mixture to -10°C (Ice/Salt bath).

    • Add Pivaloyl Isocyanate (1.2 mmol) dropwise via syringe. Caution: Exothermic reaction.

    • CRITICAL: If Pivaloyl Isocyanate is not available, generate it in situ in a separate flask by refluxing Pivaloyl Chloride (1.2 mmol) with Silver Cyanate (AgOCN, 1.5 mmol) in Toluene for 1 hour, then filtering the supernatant directly into the sulfonamide reaction.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the sulfonamide peak and the appearance of the mass [M+H]+ or [M-H]-.

  • Workup (Acidic Quench):

    • Dilute with DCM (20 mL).

    • Wash with 1N HCl (10 mL). Why? This protonates the DBU and the sulfonylurea product (which is acidic, pKa ~4-5), keeping it in the organic layer while removing base residues.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of sulfonylureas.

    • Alternatively, flash chromatography (MeOH/DCM gradient).

Method B: The Carbamate Route (Robust Alternative)

Use this method if the isocyanate is too sensitive or if you require a "kit-like" shelf-stable reagent. This route utilizes Phenyl N-pivaloylcarbamate as a stable isocyanate equivalent.

Reagents
  • Substrate: Sulfonamide (1.0 equiv)

  • Reagent: Phenyl N-pivaloylcarbamate (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DBU (1.5 equiv)
    
  • Solvent: Acetone (reflux) or DMF (80°C)

Step-by-Step Protocol
  • Reagent Synthesis (Pre-step):

    • React Pivalamide with Phenyl Chloroformate (or Diphenyl Carbonate) in the presence of pyridine to isolate Phenyl N-pivaloylcarbamate. This solid is stable for months.

  • Coupling Reaction:

    • Dissolve Sulfonamide (1.0 mmol) and Phenyl N-pivaloylcarbamate (1.1 mmol) in Acetone (10 mL).

    • Add anhydrous

      
       (2.0 mmol).
      
    • Heat to reflux (approx. 56°C) for 6–12 hours.

    • Mechanism:[1][2] The base generates the sulfonamide anion, which attacks the carbamate carbonyl, displacing phenol (PhOH) as a leaving group.

  • Workup:

    • Evaporate Acetone.

    • Redissolve residue in water (10 mL). The product (as a salt) and phenol (as phenoxide) will dissolve.

    • Purification Trick: Acidify carefully with 1N HCl to pH ~3. The N-pivaloyl sulfonylurea will precipitate. Phenol is water-soluble enough to be removed by filtration washing, or by an ether wash of the solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Solvent Polarity DCM (Method A), Acetone/DMF (Method B)Non-polar solvents (DCM) stabilize the isocyanate; Polar aprotic (DMF) aids the solubility of sulfonamide salts in Method B.
Stoichiometry 1.2 equiv IsocyanateIsocyanates hydrolyze to amides if moisture is present; slight excess ensures completion.
Temperature 0°C

RT (Method A)
Low temp prevents polymerization of isocyanate; warming drives the high-energy barrier of the steric pivaloyl group.
pH Control Acidic Workup (pH 3-4)Sulfonylureas are weak acids. Basic workup loses product in the aqueous layer. Acidification precipitates the neutral form.

Validation & QC (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures.

  • 1H NMR (DMSO-d6):

    • Pivaloyl Group: Strong singlet (9H) at

      
       1.1–1.2 ppm.
      
    • NH Protons: Two distinct acidic protons.

      • 
        : Broad singlet, often 
        
        
        
        10–12 ppm (highly deshielded).
      • 
        : Broad singlet, 
        
        
        
        8–9 ppm.
    • Note: In some tautomers, these may appear as one very broad signal or exchange.

  • IR Spectroscopy:

    • Carbonyls: Look for the "Urea Doublet" or broadened band.

      • Acyl C=O: ~1680–1700

        
        .
        
      • Urea C=O: ~1640–1660

        
        .
        
    • Sulfonyl: Strong bands at ~1350 (asym) and ~1160 (sym)

      
      .
      
Workflow Logic Diagram

ValidationLogic Start Crude Product TLC TLC Check (Disappearance of SM?) Start->TLC Workup Acidic Wash (Remove Base) TLC->Workup Yes NMR 1H NMR Workup->NMR Success Valid Product NMR->Success Singlet @ 1.2ppm NH @ 10-12ppm Fail Troubleshoot: Check Moisture/Stoichiometry NMR->Fail Missing NH or Pivaloyl

Figure 2: Validation logic flow for confirming successful synthesis.

References

  • Chow, S. Y., & Odell, L. R. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides.[3] The Journal of Organic Chemistry, 82(7).

  • Liu, J. T., et al. (2023). Synthesis of N-Acylsulfenamides (and related acyl-sulfur-nitrogen scaffolds).[4] Synthesis, 55, 2353-2360.[4]

  • Ingle, R., et al. (2023). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences.

  • Speziale, A. J., et al. (1963). Preparation of Acyl Isocyanates. The Journal of Organic Chemistry, 28(7), 1805-1811. (Foundational Protocol for Pivaloyl Isocyanate).

  • MacNeil, S. L., et al. (2008). A mild and efficient synthesis of sulfonylureas. Bioorganic & Medicinal Chemistry Letters. (Context for carbamate method).

Sources

Method

Catalytic methods for pivaloyl isocyanate reactions in organic synthesis

Topic: Catalytic Methods for Pivaloyl Isocyanate Reactions in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Methods for Pivaloyl Isocyanate Reactions in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Application Note: Catalytic Architectures for Pivaloyl Isocyanate ( )

Executive Summary

Pivaloyl isocyanate (PivNCO) is a "privileged" electrophile in organic synthesis, distinguished by the steric bulk of the tert-butyl group and the heightened electrophilicity of the acyl-isocyanate moiety. Unlike standard alkyl isocyanates, PivNCO possesses a conjugated carbonyl system that renders it susceptible to unique catalytic activation modes, enabling the rapid construction of complex heterocycles (e.g., oxazinones, pyrimidinediones) and stereoselective carbamates.

This guide details two high-value catalytic workflows: Nucleophilic Phosphine Catalysis for cycloadditions and H-Bond Donor Organocatalysis for asymmetric additions. It moves beyond standard uncatalyzed ureido formation to focus on controlled, stereoselective scaffold generation essential for drug discovery.

Chemical Context & Activation Modes[1][2]

The "Fire Hose" Problem

PivNCO is inherently highly reactive toward nucleophiles. The carbonyl group adjacent to the isocyanate withdraws electron density, making the isocyanate carbon significantly more electrophilic than in alkyl isocyanates (


).
  • Challenge: Uncatalyzed reactions with strong nucleophiles are often too fast, leading to background racemization or polymerization.

  • Solution: Catalysis allows for the modulation of this reactivity, favoring specific pathways (e.g., [4+2] cycloaddition) over simple nucleophilic attack.

Mechanistic Divergence

The choice of catalyst dictates the reaction outcome.

  • Lewis Bases (Phosphines/Amines): Attack the isocyanate or the coupling partner (allenoate/alkyne) to generate zwitterionic intermediates, driving cycloadditions.

  • Brønsted Acids/H-Bond Donors (Ureas/Thioureas): Activate the isocyanate via H-bonding, enabling enantioselective attack by weak nucleophiles.

ReactionDivergence cluster_0 Catalytic Activation PivNCO Pivaloyl Isocyanate (t-BuCONCO) Phosphine Phosphine Catalysis (Nucleophilic Trigger) PivNCO->Phosphine + Allenoate/Alkyne HBond Chiral Urea/Thiourea (H-Bond Activation) PivNCO->HBond + Alcohol/Amine Oxazinone [4+2] Cycloaddition (1,3-Oxazin-6-ones) Phosphine->Oxazinone Zwitterionic Intermediate Carbamate Asymmetric Addition (Chiral N-Acyl Carbamates) HBond->Carbamate Enantio-controlled Attack

Figure 1: Divergent reaction pathways dictated by catalytic activation mode.

Protocol A: Phosphine-Catalyzed [4+2] Annulation

Target Scaffold: 1,3-Oxazin-6-ones (Versatile pharmacophore precursors). Mechanism: The phosphine catalyst attacks an allenoate (or alkyne) to form a zwitterion, which acts as a 1,4-dipole or 1,2-dipole reacting with the PivNCO.

Materials
  • Substrate: Ethyl 2,3-butadienoate (Allenoate) or electron-deficient alkyne.

  • Reagent: Pivaloyl isocyanate (1.2 equiv).

  • Catalyst: Triphenylphosphine (

    
    ) for racemic; 
    
    
    
    or similar chiral phosphine for asymmetric.
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Charging: Add the allenoate (0.5 mmol, 1.0 equiv) and Toluene (2.5 mL, 0.2 M).

  • Catalyst Addition: Add

    
     (13 mg, 10 mol%). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.
    
  • Reagent Addition: Add Pivaloyl isocyanate (76 mg, 0.6 mmol, 1.2 equiv) dropwise via syringe.

    • Note: The reaction is often exothermic. If scaling up (>5 mmol), cool to 0°C during addition.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the isocyanate spot will disappear; product is usually less polar).

  • Quench: Concentrate directly under reduced pressure. (Avoid adding water if possible, as hydrolysis of excess PivNCO generates pivalamide which is hard to separate).

  • Purification: Flash chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate (gradient 10:1 to 4:1).

    • Stability Warning: Oxazinones can be sensitive to acid; use 1%

      
       in the eluent if degradation is observed.
      
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of PivNCOEnsure strictly anhydrous solvent/glassware. Increase PivNCO to 1.5 equiv.
No Reaction Catalyst deactivationPhosphines oxidize easily. Use fresh catalyst or repurify

.
Side Products Polymerization of allenoateDilute reaction (0.1 M) and add allenoate slowly to the catalyst/isocyanate mixture.

Protocol B: Organocatalytic Enantioselective Alcoholysis

Target Scaffold: Chiral N-Pivaloyl Carbamates. Mechanism: A chiral thiourea catalyst binds the PivNCO via dual H-bonding, activating the carbonyl while shielding one face, allowing stereoselective attack by a secondary alcohol.

Materials
  • Substrate: Racemic secondary alcohol (for kinetic resolution) or Prochiral diol (for desymmetrization).

  • Reagent: Pivaloyl isocyanate (0.6 equiv for KR).

  • Catalyst: Takemoto’s Catalyst (Chiral thiourea) or Cinchona alkaloid derivative (5–10 mol%).

  • Solvent: Dichloromethane (DCM) or

    
    .
    
Step-by-Step Methodology
  • Setup: In a 4 mL vial equipped with a magnetic stir bar, dissolve the racemic alcohol (0.2 mmol) and Catalyst (0.02 mmol, 10 mol%) in DCM (1.0 mL).

  • Temperature Control: Cool the mixture to -78°C or -40°C.

    • Rationale: Lower temperatures enhance the

      
       between the enantiomeric transition states, improving selectivity (ee).
      
  • Addition: Add Pivaloyl isocyanate (0.12 mmol, 0.6 equiv) dissolved in 0.5 mL DCM slowly over 30 minutes using a syringe pump.

    • Critical: Slow addition prevents localized high concentrations of isocyanate that could trigger uncatalyzed background reaction.

  • Incubation: Stir at the set temperature for 12–24 hours.

  • Quench: Add 2 drops of MeOH to scavenge unreacted isocyanate.

  • Workup: Evaporate solvent.

  • Analysis: Determine conversion and enantiomeric excess (ee) via Chiral HPLC.

Mechanism Step1 Catalyst-Substrate Complex (H-Bonding) Step2 Transition State (Face-Selective Attack) Step1->Step2 + Alcohol (Nu-H) Step3 Product Release (Carbamate + Catalyst) Step2->Step3 Proton Transfer Step3->Step1 Catalyst Recycle

Figure 2: Catalytic cycle for the H-bond mediated asymmetric addition.

Safety & Handling (Critical)

Hazard Class: Acyl isocyanates are lachrymators, sensitizers, and moisture-sensitive.

  • Respiratory Protection: Always handle in a functioning fume hood. Inhalation can cause severe respiratory sensitization (asthma-like symptoms).[1][2]

  • Pressure Hazard: If PivNCO is stored in a sealed vessel and exposed to moisture, it hydrolyzes to Pivalamide and

    
    . Pressure buildup can shatter glass vials.  Store in a desiccator with a pressure-relief cap if possible.
    
  • Decontamination: Spills should be treated with "Isocyanate Decon Solution" (50% Ethanol, 10% Aqueous Ammonia, 40% Water).

References

  • General Reactivity of Acyl Isocyanates

    • Title: The Chemistry of Acyl Isocyanates.[3]

    • Source:Chemical Reviews
    • URL:[Link]

  • Phosphine Catalyzed Annulations (Lu's Reaction)

    • Title: Phosphine-Catalyzed [3 + 2] Cycloaddition of Alleno
    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Asymmetric Organocatalysis with Isocyanates

    • Title: Bifunctional Organocatalysts for Enantioselective aza-Morita–Baylis–Hillman Reaction.
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Safety Data & Handling

    • Title: Safe Work Australia: Guide to Handling Isocyan
    • Source:Safe Work Australia
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pivaloyl Isocyanate Handling &amp; Storage

Welcome to the technical support center for pivaloyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and reactivity of this critical re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pivaloyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and reactivity of this critical reagent. Pivaloyl isocyanate is a highly reactive molecule, and its efficacy is directly tied to its purity. Improper storage can lead to rapid degradation through hydrolysis, compromising experimental outcomes. This document provides in-depth, field-proven insights into preventing this process, troubleshooting potential issues, and validating reagent quality.

Frequently Asked Questions (FAQs)

Q1: What is pivaloyl isocyanate, and why is it so sensitive to moisture?

Pivaloyl isocyanate, (CH₃)₃CC(O)NCO, is a valuable reagent in organic synthesis, often used to introduce the pivaloyl group or to form urea and carbamate linkages. Its high reactivity stems from the electrophilic carbon atom within the isocyanate group (–N=C=O). This carbon is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as water, alcohols, and amines.[1]

Water, even atmospheric humidity, is a potent nucleophile that readily attacks the isocyanate. This initial reaction forms an unstable carbamic acid intermediate, which then rapidly decomposes to generate pivaloyl amine and carbon dioxide (CO₂) gas.[2][3][4][5] This degradation pathway not only consumes the active reagent but also introduces impurities and potential safety hazards.

Hydrolysis_Mechanism Figure 1: Pivaloyl Isocyanate Hydrolysis Pathway PI Pivaloyl Isocyanate ((CH₃)₃C(O)NCO) CA Unstable Carbamic Acid Intermediate PI->CA + H₂O (Nucleophilic Attack) H2O Water (H₂O) (from atmosphere) PA Pivaloyl Amine (Degradation Product) CA->PA Decarboxylation CO2 Carbon Dioxide (CO₂) (Gas Byproduct) CA->CO2

Figure 1: Pivaloyl Isocyanate Hydrolysis Pathway
Q2: What are the primary signs of pivaloyl isocyanate degradation in a storage container?

There are three key indicators that your pivaloyl isocyanate has been compromised by moisture:

  • Formation of a White Solid: The pivaloyl amine generated from hydrolysis can react with remaining pivaloyl isocyanate to form a white, insoluble urea-based precipitate. If you observe solids in your otherwise clear liquid, significant degradation has occurred.[3][6]

  • Pressure Buildup: The hydrolysis reaction liberates carbon dioxide gas.[2][3][4][6][7] In a tightly sealed container, this can lead to a dangerous buildup of pressure, potentially causing the cap to fail or the container to rupture.[2][3] Always handle suspect bottles with extreme care and vent them in a fume hood.

  • Reduced Reactivity: The most common, though less visible, sign is a significant drop in yield or incomplete conversion in your reactions. This indicates that the molar concentration of the active isocyanate is lower than expected.

Q3: What is the best practice for storing a new, unopened bottle of pivaloyl isocyanate?

Unopened bottles from the manufacturer are typically sealed under an inert atmosphere. To maintain this integrity for long-term storage, follow these steps:

  • Temperature Control: Store the container in a cool, dry, and dark location, within the temperature range recommended by the manufacturer, typically between 16°C and 38°C.[8] Avoid refrigeration or freezing unless specified, as this can sometimes promote crystallization or cause thermal stress on the container seal.

  • Secondary Containment: Place the unopened bottle inside a larger, sealable secondary container, such as a laboratory desiccator.[9]

  • Use a High-Capacity Desiccant: Line the bottom of the desiccator with a suitable desiccant. Molecular sieves (3Å or 4Å) are highly recommended as they are very efficient at trapping water, even at very low partial pressures.[10] Indicating silica gel is a viable alternative.[9][11]

Q4: How must I handle pivaloyl isocyanate once the bottle has been opened?

Once the factory seal is broken, exposure to atmospheric moisture is the primary risk. All subsequent handling must be done using anhydrous techniques.

  • Inert Atmosphere is Mandatory: The ideal method is to handle the reagent inside a glovebox with a dry nitrogen or argon atmosphere.

  • Schlenk Line Technique: If a glovebox is unavailable, use standard Schlenk line techniques. A positive pressure of dry inert gas (nitrogen or argon) should be maintained in the headspace of the bottle during withdrawal of the liquid.[12]

  • Use Appropriate Sealing: The original screw cap is often insufficient after first use. Replace it with a Sure/Seal™-style cap or a screw cap fitted with a high-quality PTFE-faced rubber septum.[13] This allows for reagent removal via syringe without fully opening the bottle.

  • Seal Thoroughly After Use: After each use, securely replace the cap and wrap the cap-bottle interface with Parafilm® as an extra barrier against moisture ingress.

Troubleshooting Guide

Problem: I see a white precipitate in my pivaloyl isocyanate. Can I still use the liquid portion?

Causality: The white solid is N,N'-dipivaloylurea, formed from the reaction between the pivaloyl amine (hydrolysis product) and unreacted pivaloyl isocyanate. Its presence confirms significant moisture contamination. The remaining liquid is a mixture of the desired reagent and dissolved impurities.

Solution:

  • Do Not Use Directly: Using the supernatant liquid directly is not recommended. The concentration of active isocyanate is unknown, and dissolved impurities will interfere with your reaction stoichiometry and may introduce side products.

  • Salvage by Distillation (for experienced users): If the amount of solid is small and the material is critical, the pivaloyl isocyanate can be purified by fractional distillation under reduced pressure and an inert atmosphere. Caution: This should only be attempted by experienced chemists, as heating isocyanates can be hazardous.[8]

  • Proper Disposal: For most situations, the safest and most efficient course of action is to discard the compromised reagent according to your institution's hazardous waste disposal protocols.

Problem: My bottle of pivaloyl isocyanate is bulging, and the cap seems strained.

Causality: This is a critical safety issue caused by CO₂ gas buildup from hydrolysis.[2][3] The internal pressure can exceed the container's limits.

Solution:

  • Do Not Attempt to Open Directly.

  • Place the bottle in a blast shield inside a certified chemical fume hood.

  • Cool the bottle in an ice bath to reduce the internal pressure.

  • From behind the blast shield and wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves, very slowly and carefully unscrew the cap to allow the gas to vent gradually.

  • Once the pressure is released, the reagent should be considered degraded and disposed of properly.

Problem: My reactions are failing, and I suspect the pivaloyl isocyanate has degraded. How can I confirm its purity?

Causality: A partial loss of purity due to slow, low-level moisture exposure is common if storage protocols are not strictly followed. The reagent may still appear clear, but its effective concentration is reduced.

Solution: A quantitative purity assessment is necessary. A reliable method is to derivatize a small aliquot of the isocyanate with a known nucleophile and analyze the product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] This is more accurate than simple titration for this specific compound. See Protocol 1 for a detailed methodology.

Detailed Protocols & Workflows

Protocol 1: Validating Purity via Di-n-butylamine (DBA) Derivatization and LC-MS Analysis

This protocol provides a method to accurately determine the concentration of active pivaloyl isocyanate by converting it to a stable, easily quantifiable urea derivative.[15][16][17]

Methodology:

  • Reagent Preparation:

    • Derivatization Solution: Prepare a solution of 0.1 mg/mL di-n-butylamine (DBA) in anhydrous dichloromethane.

    • Standard Preparation: Prepare a stock solution of a high-purity pivaloyl isocyanate standard at 1000 ng/mL in anhydrous dichloromethane. Create a calibration curve by serial dilution to concentrations of 500, 250, 100, 50, 25, and 10 ng/mL.

    • Sample Preparation: In a glovebox or under inert atmosphere, carefully prepare a 1000 ng/mL solution of the suspect pivaloyl isocyanate in anhydrous dichloromethane.

  • Derivatization Procedure:

    • To 100 µL of each standard and the test sample, add 20 mL of the DBA solution in separate sealed vials.

    • Allow the reaction to proceed overnight at 60°C to ensure complete derivatization.

    • Evaporate the dichloromethane under a gentle stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the residue in 1 mL of acetonitrile for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS system. The resulting urea derivative is stable and provides a strong signal in electrospray ionization (ESI) positive mode.

Data Presentation: Typical LC-MS Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode ESI Positive
Monitored Ion (MH+) Expected m/z for Pivaloyl-DBA-Urea
  • Quantification:

    • Generate a calibration curve from the peak areas of the derivatized standards.

    • Calculate the concentration of the derivatized test sample against the calibration curve to determine the purity of the original pivaloyl isocyanate stock.

Workflow: Best Practices for Handling and Storage

The following diagram outlines the critical decision points and actions for maintaining the integrity of pivaloyl isocyanate in the laboratory.

Figure 2: Workflow for Pivaloyl Isocyanate Handling

References

  • Patsnap Eureka. (2025, July 10).
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Covestro.
  • Safe Work Australia. (2020, July).
  • Cargo Handbook.
  • IChemE. (1963).
  • Chemistry Stack Exchange. (2023, November 4).
  • ResearchGate. (2019, November 19).
  • Royal Society of Chemistry. (2022, September 26).
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • PMC.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Analysis of Isocyanates Liquid Chrom
  • ResearchGate. (2025, August 6).
  • Fisher Scientific. Lab Desiccants and Drying Agents.
  • OTM-14 -- Method for Measuring Isocyanates in St
  • Merck Millipore. Drying Agents.
  • SorbentSystems.com. Desiccant Types.
  • Thomas Scientific. Lab Dessicants & Drying Agents - Desiccants.
  • AGM Container Controls. (2025, March 13). Selecting Desiccant Guide.
  • PubMed. (2004, March 1).
  • THE ISOCYAN
  • PIVALOYL CHLORIDE PICL.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
  • CAMEO Chemicals.
  • AFM Safety.
  • CDH Fine Chemical.
  • IRSST.
  • MDPI. (2024, November 28).
  • Journal of Environmental Monitoring (RSC Publishing).
  • CentAUR. Fluoride degradable and thermally debondable polyurethane based adhesive.
  • Organic Chemistry Portal.
  • ResearchGate. (2025, August 6).
  • PubMed. (2006, August 15). Assessing isocyanate exposures in polyurethane industry sectors using biological and air monitoring methods.
  • Dongsen Chemicals. (2023, October 21).
  • ResearchGate.
  • ResearchGate.
  • Werner, W.

Sources

Optimization

Technical Support Center: Purification of 2,2-Dimethylpropanecarbonyl Isocyanate

Introduction & Executive Summary Welcome to the technical support hub for the purification of 2,2-dimethylpropanecarbonyl isocyanate (also known as Pivaloyl Isocyanate, CAS: 14868-76-9). This compound is a critical elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

Welcome to the technical support hub for the purification of 2,2-dimethylpropanecarbonyl isocyanate (also known as Pivaloyl Isocyanate, CAS: 14868-76-9).

This compound is a critical electrophile in drug discovery, particularly for synthesizing acyl ureas and heterocycles. However, it presents unique challenges:

  • Hydrolytic Instability: It reacts violently with moisture to form pivalamide (a white solid) and CO₂, which can clog distillation heads.

  • Thermal Sensitivity: prolonged heating can induce rearrangement or polymerization.

This guide provides a validated vacuum distillation protocol designed to isolate high-purity material (>98%) while mitigating decomposition risks.

Pre-Distillation Checklist & Setup

Before beginning, ensure your workstation meets the following criteria. Failure to maintain an inert atmosphere is the #1 cause of low yield.

ParameterRequirementReason
Atmosphere Argon or Dry NitrogenMoisture causes immediate decarboxylation to pivalamide.
Glassware Oven-dried (120°C, >4 hrs)Surface moisture is sufficient to nucleate solid byproducts.
Grease Krytox or High-Vac SiliconeStandard grease may degrade upon contact with acyl isocyanates.
Vacuum < 10 mmHg (Target: 1-5 mmHg)Lowers boiling point to < 40°C to prevent thermal degradation.
Cold Trap Liquid N₂ or Dry Ice/AcetoneProtects the pump from corrosive isocyanate vapors.
Visualizing the Setup Logic

The following diagram illustrates the critical decision pathways for selecting the correct distillation setup based on your crude purity and scale.

DistillationSetup Start Analyze Crude Purity (GC/NMR) ScaleCheck Scale > 20g? Start->ScaleCheck PurityCheck Major Impurities? ScaleCheck->PurityCheck Yes (>20g) ShortPath Setup: Short Path Distillation (Minimizes thermal residence time) ScaleCheck->ShortPath No (<20g) PurityCheck->ShortPath High Purity (>85%) Vigreux Setup: Vigreux Column (10-15cm) (Better separation of HCl/Acid Chloride) PurityCheck->Vigreux Low Purity / High HCl PreRun Pre-Run: Degas at 25°C (Remove dissolved HCl/CO2) ShortPath->PreRun Vigreux->PreRun

Figure 1: Decision matrix for selecting the appropriate distillation apparatus based on scale and crude quality.

The Purification Protocol

Target Physical Properties:

  • Boiling Point (Atmospheric): ~101–102°C (Do NOT distill at this temp).

  • Target Boiling Point (Vacuum): 32–35°C at 10 mmHg.

Step-by-Step Methodology
  • System Inertion:

    • Assemble the distillation train while hot (from the oven) and flush with Argon for 15 minutes.

    • Why: This creates a "dry buffer" against atmospheric moisture.

  • Degassing (The "Burp" Step):

    • Place crude material in the still pot. Stir gently at room temperature under weak vacuum (200 mmHg) for 10 minutes.

    • Why: This removes dissolved HCl or phosgene (if oxalyl chloride was used). Failure to do this results in "bumping" later.

  • Distillation:

    • Lower pressure to 5–10 mmHg .

    • Slowly raise the oil bath temperature to 50°C .

    • Collect the main fraction when the head temperature stabilizes between 30–35°C .

    • Note: If the head temperature rises above 45°C, stop. You are likely distilling pivalic anhydride or other byproducts.

  • Storage:

    • Transfer immediately to a Schlenk tube or sealed ampoule under Argon. Store at 4°C.

Troubleshooting Guide (FAQ)

This section addresses specific tickets submitted by users in the field.

Q1: "A white solid is clogging my condenser/receiver. What is it?"

Diagnosis: Hydrolysis (Pivalamide formation). Mechanism: tBu-CO-NCO + H2O → [tBu-CO-NH-COOH] → tBu-CO-NH2 (Solid) + CO2 Root Cause:

  • Leak in the vacuum grease seals.

  • Wet glassware.

  • Old tubing that is permeable to moisture. Corrective Action:

  • Immediate: Stop distillation. Heat the clogged area with a heat gun (carefully) to melt the amide (MP ~155°C) back into the pot, or disassemble and clean.

  • Prevention: Use a drying tube (CaCl₂) between the pump and the manifold, even if the pump has a ballast.

Q2: "The liquid turned yellow/orange during distillation."

Diagnosis: Thermal Decomposition / Oligomerization. Root Cause: Bath temperature was too high (>80°C) or heating was too prolonged. Corrective Action:

  • Lower the bath temperature.

  • Improve vacuum depth to lower the boiling point.

  • Scientific Insight: Acyl isocyanates can undergo [2+2] cycloadditions or rearrange to oxazinones at high temperatures.

Q3: "I have a fluctuating boiling point and 'bumping' in the flask."

Diagnosis: Dissolved Gas Release. Root Cause: Residual HCl or Oxalyl Chloride is boiling off violently. Corrective Action:

  • Perform the "Degassing" step (Step 2 in Protocol) more rigorously.

  • Use a larger stir bar to break surface tension.

Logic Flow: Troubleshooting Diagnostics

Use this flowchart to diagnose issues during the active run.

Troubleshooting Observation Observation Cloudy Distillate is Cloudy/Solid Observation->Cloudy Yellow Distillate turns Yellow Observation->Yellow NoDist No Distillate Collecting Observation->NoDist Action1 Check Vacuum Leaks (Hydrolysis) Cloudy->Action1 Action2 Reduce Bath Temp (Polymerization) Yellow->Action2 Action3 Insulate Column (Vapor condensing too early) NoDist->Action3

Figure 2: Rapid diagnostic flowchart for live distillation issues.

Quality Control & Validation

Before using the purified material in downstream applications, validate purity using IR spectroscopy. This is faster and often more diagnostic than NMR for isocyanates.

MethodDiagnostic SignalInterpretation
FT-IR ~2235–2245 cm⁻¹ Strong, broad peak (N=C=O stretch). Essential for confirmation.
FT-IR ~1700–1720 cm⁻¹ Carbonyl (C=O) stretch.
1H NMR ~1.25 ppm (s, 9H) t-Butyl group. Clean singlet.
1H NMR ~5.5–6.5 ppm (broad) Impurity Alert: Amide N-H protons (indicates hydrolysis).

References

  • Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743.

  • Deng, W., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances.

  • BenchChem. (2025).[1] Pivaloyl Chloride in Total Synthesis: A Comparative Analysis.

  • Org. Synth. (1970). General methods for Acyl Isocyanates.[2] Organic Syntheses, Coll. Vol. 5, p.204.

For further assistance, please reply to this ticket with your specific vacuum pressure readings and crude synthesis method.

Sources

Troubleshooting

Troubleshooting low yields in pivaloyl isocyanate cycloadditions

Topic: Troubleshooting Low Yields in Pivaloyl Isocyanate ( ) Cycloadditions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Pivaloy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Pivaloyl Isocyanate (


) Cycloadditions
Ticket ID:  CHEM-SUP-8821
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Pivaloyl isocyanate is a potent electrophile used primarily for [2+2] and [4+2] cycloadditions to synthesize


-lactams (azetidinones), oxadiazinones, and various heterocycles.[1] However, users frequently report low isolated yields (10–40%) despite high theoretical reactivity.[1]

Our analysis identifies three primary failure modes:

  • Reagent Hydrolysis: The high susceptibility of the acyl isocyanate moiety to moisture, leading to amide formation.

  • Thermodynamic Instability: The reversibility of the cycloaddition (retro-cycloaddition) at elevated temperatures.

  • Purification Degradation: The hydrolytic instability of the resulting cycloadducts on acidic stationary phases (e.g., Silica Gel 60).

This guide provides a root-cause analysis and validated protocols to recover yields to the >80% range.

Phase 1: Reagent Integrity & Synthesis

Q: My reaction mixture turns cloudy immediately upon adding the isocyanate. Is this normal?

A: No. Cloudiness indicates the formation of Pivalamide (


), a byproduct of hydrolysis.[1] Pivaloyl isocyanate is exceptionally moisture-sensitive—more so than alkyl isocyanates due to the electron-withdrawing carbonyl group increasing the electrophilicity of the isocyanate carbon.

Troubleshooting Steps:

  • Source Verification: If using commercial material, check the container seal. If a white crust is visible on the septum, the reagent is compromised.

  • In-Situ Generation: We strongly recommend generating pivaloyl isocyanate in situ or freshly distilling it prior to use. The Silver Cyanate Method is the gold standard for purity.

Protocol: Fresh Synthesis of Pivaloyl Isocyanate

Avoids the "chloride" contamination common in oxalyl chloride methods.

  • Dry the Silver Cyanate: Dry AgOCN at 100°C under high vacuum (0.1 mmHg) for 4 hours. Crucial: Wet AgOCN is the #1 cause of failure.

  • Reaction: Suspend AgOCN (1.2 equiv) in anhydrous benzene or toluene.

  • Addition: Add Pivaloyl Chloride (1.0 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux for 1 hour. The supernatant should be clear.

  • Isolation: Distill the product directly from the silver salt residue (bp ~88–90°C).

  • Storage: Use immediately. Do not store >24 hours.

Phase 2: Reaction Optimization

Q: I am observing a mixture of products and low conversion. How do I control the selectivity?

A: Acyl isocyanates are "chemical chameleons." They can react as:

  • 1,2-Dipoles (C=N bond): Leading to [2+2] cycloadditions (

    
    -lactams).[1]
    
  • 1,4-Dipoles (C(O)-N=C): Leading to [4+2] cycloadditions (oxadiazinones).[1]

The selectivity is governed by Temperature and Substrate Sterics . The pivaloyl group (


) is bulky, which kinetically disfavors the formation of the compact [2+2] transition state, often pushing the reaction toward the [4+2] pathway or stalling it, allowing moisture to intervene.[1]
Decision Matrix: Pathway Control
Desired ProductMechanismKey VariableOptimization Strategy

-Lactam
[2+2]TemperatureRun at -20°C to 0°C. This is the kinetic product.[1] Higher temps favor thermodynamic equilibration to the [4+2] or reversion.[1]
Oxadiazinone [4+2]ConjugationRequires a conjugated substrate (e.g., imine, diene).[1] Run at Room Temp to 40°C .
Acyclic Amide HydrolysisMoistureFAILURE MODE. Indicates wet solvent. Use molecular sieves (3Å).
Q: Does solvent polarity affect the yield?

A: Yes.

  • Non-polar solvents (Toluene, Hexane): Favor the concerted [4+2] mechanism.[1]

  • Polar Aprotic solvents (DCM, MeCN): Stabilize the zwitterionic intermediates often required for the [2+2] stepwise mechanism.[1]

    • Recommendation: Use Dichloromethane (DCM) for [2+2] reactions with imines to maximize yield.[1]

Phase 3: Workup & Isolation (The "Silent Killer")[1]

Q: TLC shows a clean spot, but after column chromatography, I recover <20% product. Where did it go?

A: You likely destroyed it on the column. Cycloadducts of acyl isocyanates (especially


-acyl-

-lactams) are acid-labile .[1] The acidic surface of standard Silica Gel 60 catalyzes the ring-opening hydrolysis or alcoholysis (if using MeOH in eluent).[1]

Corrective Actions:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .[1]

  • Deactivate Silica: If you must use silica, pretreat it with 1% Triethylamine (Et

    
    N) in Hexanes before loading the column.[1]
    
  • Avoid Methanol: Never use methanol in your eluent. It acts as a nucleophile, opening the ring to form the methyl ester/amide. Use EtOAc/Hexanes only.

Visual Troubleshooting Logic

The following diagram illustrates the decision pathways for troubleshooting low yields.

Pivaloyl_Troubleshooting Start Start: Low Yield Observed Cloudy Is reaction mixture cloudy? Start->Cloudy Hydrolysis Issue: Hydrolysis (Formation of Pivalamide) Cloudy->Hydrolysis Yes TLC_Check Does TLC show product before workup? Cloudy->TLC_Check No DryReagents Action: Dry AgOCN Distill Reagent Hydrolysis->DryReagents Silica_Death Issue: Decomposition on Silica Gel TLC_Check->Silica_Death Yes (Product vanishes) Temp_Check Is reaction temp > 25°C? TLC_Check->Temp_Check No (No product formed) Neutral_Alumina Action: Use Neutral Alumina or 1% Et3N/Silica Silica_Death->Neutral_Alumina Reversion Issue: Thermal Reversion (Retro-Cycloaddition) Temp_Check->Reversion Yes Cool_Down Action: Lower Temp (-20°C) Increase Concentration Reversion->Cool_Down

Figure 1: Decision tree for diagnosing yield loss in acyl isocyanate cycloadditions.

Mechanistic Insight: The Competition

Understanding the competing pathways is vital for optimization. The diagram below details the bifurcation between the kinetic [2+2] and thermodynamic [4+2] products.[1]

Reaction_Pathway Reagents Pivaloyl Isocyanate + Imine/Alkene Intermediate Zwitterionic Intermediate Reagents->Intermediate Polar Solvent P42 [4+2] Product (Oxadiazinone) THERMODYNAMIC Reagents->P42 Non-Polar / Heat Hydrolysis Pivalamide (Dead End) Reagents->Hydrolysis + H2O (Trace) P22 [2+2] Product (Azetidinone/Beta-Lactam) KINETIC Intermediate->P22 Low Temp (<0°C) Intermediate->P42 High Temp / Sterics P22->Reagents Retro-Cycloaddition (>40°C)

Figure 2: Mechanistic bifurcation.[1] Note the reversibility of the [2+2] product at higher temperatures.

References

  • Reaction of p-Toluenesulfonyl Isocyanate with Electron-Rich Alkenes. (Analogous mechanism and handling). Westmont College. Available at: [Link]

  • Methyl Isocyanide. (Reference for Silver Cyanate/Halide synthesis methodology). Organic Syntheses. Available at: [Link][1]

  • Carbodiimide Chemistry from Isocyanates. (Discusses isocyanate stability and dimerization). Journal of Chemical Reviews. Available at: [Link]

  • Comparison between [2+2] and [4+2] Cycloadditions. ResearchGate. Available at: [Link]

  • Process for the synthesis of isocyanates. (Patent describing metal cyanate protocols). Google Patents.

Sources

Optimization

Removing pivalamide byproduct from isocyanate reaction mixtures

The following technical guide addresses the purification of isocyanates from pivalamide contaminants. This specific impurity profile typically arises from the Lossen rearrangement of -pivaloyl hydroxamic acids or the cle...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of isocyanates from pivalamide contaminants. This specific impurity profile typically arises from the Lossen rearrangement of


-pivaloyl hydroxamic acids or the cleavage of pivaloyl directing groups in late-stage functionalization.

Because isocyanates are highly electrophilic and moisture-sensitive, standard aqueous workups (acid/base extractions) are often destructive. This guide focuses on anhydrous solubility differentiation , which is the most robust method for this separation.

Doc ID: ISO-PUR-044 | Version: 2.1 | Department: Chemical Process Development

The Challenge: Reactivity vs. Solubility

The separation of pivalamide (


) from isocyanates (

) presents a paradox. Pivalamide is a neutral, moderately polar solid that requires polar solvents for removal, yet isocyanates react violently with the nucleophiles (water, alcohols, amines) typically used to solubilize amides.

Why Standard Methods Fail:

  • Aqueous Wash: Pivalamide is not acidic enough to be deprotonated by mild bases (unlike pivalic acid), and strong bases hydrolyze the isocyanate to urea.

  • Silica Chromatography: The silanols (

    
    ) on silica gel will react with isocyanates to form carbamates, leading to yield loss and column fouling.
    

The Solution: We utilize the "Solubility Inversion Principle." Pivalamide is highly crystalline and insoluble in cold aliphatic hydrocarbons (pentane/hexane/heptane), whereas most isocyanates remain fully soluble in these media.

Diagnostic: Confirming the Impurity

Before attempting purification, confirm the impurity is pivalamide and not pivalic acid (which is easier to remove).

FeaturePivalamide (

)
Pivalic Acid (

)

NMR (

)
Singlet ~1.2 ppm (

); Broad singlets ~5.5-6.0 ppm (

)
Singlet ~1.2 ppm (

); Broad singlet >10 ppm (

)
Physical State White crystalline solid (MP: 153-156°C)Low melting solid/liquid (MP: 35°C)
Solubility (Hexane) Insoluble Soluble

Protocol A: The Anhydrous Cryo-Trituration (Recommended)

This method is the industry standard for non-volatile isocyanates. It relies on "crashing out" the amide while keeping the isocyanate in solution.

Reagents & Equipment
  • Solvent: Anhydrous

    
    -Hexane or 
    
    
    
    -Heptane (dried over molecular sieves).
  • Equipment: Schlenk line or Nitrogen atmosphere; Fritted glass funnel (medium porosity).

Step-by-Step Workflow
  • Concentration: Evaporate the reaction solvent (often DCM or THF) completely under high vacuum. You will be left with a semi-solid residue containing your isocyanate and pivalamide.

  • Solvent Swap: Add anhydrous

    
    -Hexane  (10 mL per gram of crude).
    
    • Note: If the isocyanate is aromatic and poorly soluble in pure hexane, add 5-10% anhydrous diethyl ether to the hexane.

  • Sonication/Trituration: Sonicate the flask for 5-10 minutes. The isocyanate will dissolve, while the pivalamide will form a white suspension.

  • Cryo-Precipitation: Place the flask in a freezer (-20°C) or an ice/salt bath for 30 minutes. This maximizes pivalamide crystallization.

  • Inert Filtration:

    • Crucial Step: Filter the cold mixture through a sintered glass frit under a blanket of nitrogen .

    • Why? Exposure to humid air during filtration will turn your dissolved isocyanate into a urea precipitate, which will mix with the pivalamide on the filter.

  • Wash: Wash the filter cake with cold (-20°C) anhydrous hexane. Combine filtrates.

  • Isolation: Concentrate the filtrate to obtain the pure isocyanate.

Protocol B: Vacuum Distillation (For Volatile Isocyanates)

If your isocyanate boils below 150°C (at reduced pressure), distillation is superior as pivalamide has a high boiling point and sublimation threshold.

  • Setup: Short-path distillation apparatus (Kugelrohr is ideal).

  • Pressure: High vacuum (< 1 mbar).

  • Procedure:

    • Heat the crude mixture.

    • Pivalamide (MP ~153°C) will remain in the pot or sublime slightly.

    • Isocyanate distills over as a clear liquid.

    • Caution: Ensure the receiving flask is chilled to prevent re-evaporation.

Visualizing the Workflow

The following diagram illustrates the decision logic and the Cryo-Trituration process.

IsocyanatePurification Start Crude Reaction Mixture (Isocyanate + Pivalamide) Decision Is Isocyanate Volatile? (BP < 100°C @ 1mbar) Start->Decision Distillation PROTOCOL B: Distillation High Vacuum / Kugelrohr Decision->Distillation Yes Trituration PROTOCOL A: Solvent Swap Evaporate to dryness -> Add Cold Hexane Decision->Trituration No Final Pure Isocyanate (Concentrate Filtrate) Distillation->Final Precipitation Cryo-Precipitation (-20°C for 30 mins) Trituration->Precipitation Filtration Inert Filtration (Schlenk Frit / N2 atm) Precipitation->Filtration Filtrate Filtrate Phase (Contains Isocyanate) Filtration->Filtrate Liquid Cake Solid Phase (Contains Pivalamide) Filtration->Cake Solid Waste Filtrate->Final

Caption: Decision tree for separating pivalamide impurities based on isocyanate volatility and solubility profiles.

Troubleshooting & FAQs

Q: I tried the hexane wash, but my isocyanate oiled out with the pivalamide. What now? A: This happens with aromatic or polar isocyanates.

  • Fix: Add small amounts of anhydrous Diethyl Ether or Toluene to the hexane until the oil dissolves. Pivalamide is sparingly soluble in ether/hexane mixtures but soluble in pure ether. You need to find the "Goldilocks" ratio (usually 9:1 Hexane:Ether) where the product dissolves but the amide does not.

Q: Can I use a basic wash (NaHCO3) to remove it? A: No. Pivalamide (


) is not acidic enough to be deprotonated by bicarbonate or hydroxide. You would need a superbase, which would immediately destroy your isocyanate. Furthermore, aqueous contact hydrolyzes isocyanates to amines, which then react with remaining isocyanate to form ureas (an even harder impurity to remove).

Q: My filtrate turned cloudy after sitting for 5 minutes. Why? A: Moisture ingress. If your hexane was not dry, or if the filtration was done in open air, the isocyanate hydrolyzed. The cloudiness is likely a symmetric urea byproduct. Always use molecular-sieve-dried solvents and filter under nitrogen.

Q: Can I use silica gel if I deactivate it first? A: It is risky. Even "neutralized" silica contains bound water and active sites. If you must use chromatography, use distilled triethylamine (1%) in the eluent to deactivate the silica, and move very fast. However, for removing pivalamide, this is rarely effective due to similar polarity tailing.

References

  • Lossen Rearrangement Mechanisms & Byproducts

    • Reference: Dubé, P., et al. (2016). "The Lossen rearrangement from free hydroxamic acids."[1] Organic & Biomolecular Chemistry.

    • Relevance: Details the formation of isocyanates from hydroxamates and the stoichiometry of the leaving group (pivalic acid/amide).
  • Purification of Isocyanates (General Protocols)

    • Reference: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
    • Relevance: Standard procedures for distilling and drying isocyanates and handling moisture-sensitive reagents.
  • Solubility Data (Pivalamide vs. Isocyanates)

    • Reference: Similar solubility differentials are described in: Organic Syntheses, Coll. Vol. 5, p. 273 (1973); Vol. 48, p. 32 (1968).
    • Relevance: Describes the low solubility of amides in non-polar hydrocarbons compared to their alkyl precursors.

Sources

Troubleshooting

Technical Support Center: Optimal Solvent Selection for Pivaloyl Isocyanate Stability

Welcome to the technical support center for the handling and use of pivaloyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and use of pivaloyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on ensuring the stability of this valuable reagent in your experiments. Due to its high reactivity, selecting the appropriate solvent is critical for successful and reproducible outcomes. This document will delve into the chemical principles governing its stability, offer troubleshooting advice for common issues, and provide detailed protocols for its use.

Understanding Pivaloyl Isocyanate: The Interplay of Reactivity and Steric Hindrance

Pivaloyl isocyanate, (CH₃)₃CC(O)NCO, is a highly reactive organic compound widely used in the synthesis of pharmaceuticals and other complex molecules.[1][2] Its utility stems from the electrophilic nature of the isocyanate group (-NCO), which readily reacts with a variety of nucleophiles.[2] However, this high reactivity also makes it susceptible to degradation, primarily through reaction with moisture and certain solvents.[3][4]

A key feature of pivaloyl isocyanate is the presence of a bulky tert-butyl group adjacent to the carbonyl. This group exerts significant steric hindrance, which can modulate the reactivity of the isocyanate functionality.[1][5] While the isocyanate group is inherently reactive, the t-butyl group can sterically shield it from attack by bulky nucleophiles, offering a degree of selectivity in its reactions.[1] Understanding this balance between electronic reactivity and steric protection is crucial for its effective use.

Frequently Asked Questions (FAQs)

Q1: My pivaloyl isocyanate solution turned cloudy/formed a precipitate. What happened?

A1: The most likely cause is contamination with water. Pivaloyl isocyanate reacts readily with even trace amounts of moisture to form an unstable carbamic acid, which then decomposes to pivalic acid amide and carbon dioxide. The amide can further react with another molecule of pivaloyl isocyanate to form a substituted urea, which is often insoluble in common organic solvents and precipitates out.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Always use freshly opened, anhydrous grade solvents. If using a solvent from a previously opened bottle, it is best practice to dry it using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Inert Atmosphere: Handle pivaloyl isocyanate and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Dry Glassware: All glassware must be thoroughly dried before use, either by oven-drying or flame-drying under vacuum.

Q2: The reaction with my alcohol/amine is much slower than expected. Is the solvent the issue?

A2: Yes, solvent choice can dramatically affect reaction rates. While polar aprotic solvents generally accelerate the reaction of isocyanates with nucleophiles, highly non-polar solvents can lead to very slow reaction kinetics.[3] The solvent's ability to stabilize the polar transition state of the nucleophilic addition is key.[3]

Troubleshooting Steps:

  • Increase Solvent Polarity: If your reaction is sluggish in a non-polar solvent like hexane or toluene, consider switching to a more polar aprotic solvent such as tetrahydrofuran (THF), ethyl acetate, or acetonitrile.

  • Avoid Protic Solvents (as the primary solvent): While alcohols are reactants, using them as the solvent can lead to complex kinetics and side reactions. It is generally better to use a non-reactive solvent and add the alcohol as a reagent.

Q3: I am observing unexpected side products in my reaction. Could the solvent be reacting with the pivaloyl isocyanate?

A3: Absolutely. Pivaloyl isocyanate is incompatible with solvents containing nucleophilic functional groups.

Incompatible Solvents to Avoid:

  • Protic Solvents: Alcohols, primary and secondary amines, and to a lesser extent, water, will react directly with the isocyanate group.

  • Reactive Aprotic Solvents: While generally good choices, some polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can catalyze isocyanate reactions and may not be suitable for all applications, especially if precise control over the reaction rate is needed.[3]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Solvent or reagents contain water, leading to the consumption of pivaloyl isocyanate.[3]Use anhydrous solvents and reagents. Work under an inert atmosphere.
Incorrect Solvent Choice: Use of a non-polar solvent resulting in extremely slow reaction kinetics.[3]Switch to a recommended polar aprotic solvent (see table below).
Solvent Reactivity: The solvent itself is a nucleophile (e.g., an alcohol or amine).Choose an inert solvent.
Formation of Insoluble White Precipitate Urea Formation: Reaction with water and subsequent reaction with the resulting amine.[3]Strictly adhere to anhydrous techniques.
Reaction is Too Fast or Uncontrolled Highly Polar or Catalytic Solvent: Solvents like DMF or DMSO can significantly accelerate the reaction.[3]Switch to a less polar or non-catalytic solvent (e.g., THF, ethyl acetate). Consider cooling the reaction mixture.
Reagent Degradation During Storage Improper Storage: Exposure to moisture or heat.Store pivaloyl isocyanate in a tightly sealed container under an inert atmosphere in a cool, dry place.

Solvent Compatibility and Stability Data

The following table provides a summary of recommended and non-recommended solvents for working with pivaloyl isocyanate. The recommendations are based on the general reactivity of isocyanates and the specific properties of the pivaloyl group.

Solvent Category Examples Compatibility/Stability Rationale
Aprotic, Non-Polar Hexane, Toluene, CyclohexaneGood for storage, may result in slow reactions. Inert towards the isocyanate group. However, their low polarity may not sufficiently solubilize reactants or stabilize polar transition states, leading to slow reaction rates.[3]
Aprotic, Polar Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dichloromethane (DCM)Excellent for reactions. These solvents are inert to the isocyanate group and their polarity helps to dissolve reactants and accelerate the reaction by stabilizing the transition state.[3]
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood, but use with caution. Generally compatible and offer good solubility. However, ensure they are free of acidic impurities which could potentially react.
Ethers Diethyl ether, 1,4-DioxaneGood, but check for peroxides. Generally inert, but ethers can form explosive peroxides upon storage. Always test for peroxides before use.
Protic Solvents Water, Alcohols (Methanol, Ethanol), Primary/Secondary AminesHIGHLY INCOMPATIBLE. These solvents contain active hydrogens that will readily react with the isocyanate group, consuming the reagent.[4]
Highly Polar, Aprotic (Potentially Catalytic) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use with caution. Can act as catalysts and accelerate the reaction, which may be undesirable if controlled reaction kinetics are required.[3]

Experimental Protocols

Protocol 1: Preparation of a Pivaloyl Isocyanate Stock Solution

This protocol describes the preparation of a 0.5 M stock solution of pivaloyl isocyanate in anhydrous tetrahydrofuran (THF).

Materials:

  • Pivaloyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Oven-dried volumetric flask with a septum-sealed cap

  • Argon or Nitrogen gas supply with a needle adapter

  • Dry syringes and needles

Procedure:

  • Dry the volumetric flask and any other necessary glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Once cool, immediately seal the volumetric flask with the septum cap.

  • Purge the flask with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Remove the needles and maintain a positive pressure of the inert gas.

  • Using a dry syringe, carefully transfer the required volume of anhydrous THF to the volumetric flask.

  • In a fume hood, carefully draw the required amount of pivaloyl isocyanate into a new dry syringe.

  • Quickly and carefully add the pivaloyl isocyanate to the THF in the volumetric flask via the septum.

  • Gently swirl the flask to ensure complete mixing.

  • The resulting stock solution should be stored under an inert atmosphere in a cool, dark, and dry place. It is recommended to use the solution as soon as possible and to re-verify the concentration if stored for an extended period.

Protocol 2: General Procedure for the Reaction of Pivaloyl Isocyanate with an Alcohol

This protocol outlines a general method for the formation of a carbamate from pivaloyl isocyanate and a primary alcohol.

Materials:

  • Pivaloyl isocyanate stock solution (e.g., 0.5 M in anhydrous THF)

  • Primary alcohol

  • Anhydrous reaction solvent (e.g., THF)

  • Oven-dried round-bottom flask with a magnetic stir bar and septum-sealed cap

  • Argon or Nitrogen gas supply

  • Dry syringes and needles

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar under a positive pressure of argon or nitrogen.

  • In the flask, dissolve the primary alcohol (1.0 equivalent) in the anhydrous reaction solvent.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, slowly add the pivaloyl isocyanate stock solution (1.05 equivalents) dropwise via a syringe over 5-10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring.

  • Monitor the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, the reaction can be quenched by the addition of a small amount of methanol.

  • The product can then be isolated and purified using standard techniques such as extraction and column chromatography.

Visualizing Solvent Selection and Degradation Pathways

Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate solvent for your experiment involving pivaloyl isocyanate.

SolventSelection start Define Experimental Goal (e.g., Synthesis, Storage) check_reactivity Is the solvent reactive with isocyanates? start->check_reactivity protic Protic Solvents (Alcohols, Water, Amines) INCOMPATIBLE check_reactivity->protic Yes aprotic Aprotic Solvents check_reactivity->aprotic No check_polarity What is the required reaction rate? aprotic->check_polarity nonpolar Non-Polar (Hexane, Toluene) - Good for storage - Slow reaction rates check_polarity->nonpolar Slow/Storage polar Polar (THF, Ethyl Acetate, DCM) - Ideal for reactions - Faster reaction rates check_polarity->polar Fast final_choice Final Solvent Selection & Anhydrous Preparation nonpolar->final_choice check_catalysis Is catalytic activity a concern? polar->check_catalysis catalytic Potentially Catalytic (DMF, DMSO) - Use with caution - May lead to uncontrolled reactions check_catalysis->catalytic Yes check_catalysis->final_choice No catalytic->final_choice

Caption: A flowchart for selecting the optimal solvent for pivaloyl isocyanate.

Primary Degradation Pathway of Pivaloyl Isocyanate

This diagram illustrates the reaction of pivaloyl isocyanate with water, which is the most common degradation pathway.

DegradationPathway piv_nco Pivaloyl Isocyanate carbamic_acid Unstable Carbamic Acid piv_nco->carbamic_acid + water H₂O (Moisture) water->carbamic_acid pivalamide Pivalamide carbamic_acid->pivalamide Decomposition co2 CO₂ carbamic_acid->co2 urea N,N'-dipivaloylurea (Insoluble Precipitate) pivalamide->urea + Pivaloyl Isocyanate

Caption: The degradation of pivaloyl isocyanate by water to form an insoluble urea byproduct.

References

  • PIVALOYL CHLORIDE PICL. Available at: [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. (2012, August 22). Available at: [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. (2024, January 16). Available at: [Link]

  • tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. Available at: [Link]

  • Short note on application of isocyanate intermediate in organic synthesis. Filo. (2025, November 10). Available at: [Link]

  • Isocyanates: Control measures guideline. Canada.ca. (2022, September 9). Available at: [Link]

  • The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. MDPI. (2023, March 25). Available at: [Link]

  • tert-Butyl isocyanide. Wikipedia. Available at: [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. IQCC - UdG. (2024, June 6). Available at: [Link]

  • Notes. Organic Syntheses. Available at: [Link]

  • Propyl isocyanate. Wikipedia. Available at: [Link]

  • Pivaloyl Chloride MSDS. KSCL (KRISHNA). Available at: [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. (2022, December 14). Available at: [Link]

Sources

Optimization

Storage conditions to prevent dimerization of acyl isocyanates

Welcome to the Reactive Intermediates Support Hub. Ticket Subject: Preventing Solidification (Dimerization) of Acyl Isocyanates Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reactive Intermediates Support Hub.

Ticket Subject: Preventing Solidification (Dimerization) of Acyl Isocyanates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Acyl isocyanates (


) are potent electrophiles used extensively in the synthesis of heterocycles, ureas, and carbamates. However, they are notoriously unstable. Users frequently report that clear liquid samples spontaneously convert into hard, white solids during storage.

The Diagnosis: This is rarely simple polymerization.[1] It is usually nucleophile-catalyzed dimerization to form stable heterocycles (often 1,3,5-oxadiazine-2,4,6-triones). This process is thermodynamically favorable and, for all practical purposes, irreversible .

This guide provides the protocols required to arrest this pathway, ensuring your reagents remain monomeric and reactive.

Module 1: The "White Solid" Phenomenon (Mechanism)

User Question: "My benzoyl isocyanate was a clear liquid last week. Now it is a solid brick. Can I melt it back?"

Technical Answer: No. You are likely observing the formation of a cyclic dimer. Unlike simple freezing, this is a chemical transformation.

The Mechanism: Acyl isocyanates possess two electrophilic sites: the carbonyl carbon and the isocyanate carbon. The primary trigger for instability is trace moisture .

  • Initiation: Trace water hydrolyzes a molecule of acyl isocyanate to form an amide (

    
    ) and 
    
    
    
    .
  • Propagation: The amide acts as a nucleophile, attacking a fresh molecule of acyl isocyanate.

  • Cyclization: The resulting adduct cyclizes to form a stable six-membered ring (oxadiazinetrione). This product precipitates from the neat liquid, driving the equilibrium forward.

Visualizing the Failure Mode

DimerizationPathway AcylIso Acyl Isocyanate (Liquid Monomer) Amide Amide (Nucleophilic Catalyst) AcylIso->Amide Hydrolysis (-CO₂) Intermediate Acyclic Adduct AcylIso->Intermediate + Monomer Water Trace H₂O (Impurity) Water->Amide Amide->Intermediate Attacks Monomer Dimer Oxadiazinetrione (Solid Dimer) Intermediate->Dimer Cyclization (Irreversible)

Figure 1: The catalytic cycle of moisture-induced dimerization. Note that the amide product of hydrolysis triggers the dimerization of the remaining bulk material.

Module 2: Storage Protocols (The "Dry & Cold" Standard)

To prevent dimerization, you must break the cycle shown above. This requires a multi-barrier approach.

Protocol A: The Physical Barrier (Container & Atmosphere)
  • Vessel: Flame-dried Schlenk flasks or crimp-sealed vials with PTFE-lined septa. Avoid standard polyethylene caps, which are permeable to moisture over time.

  • Atmosphere: Store strictly under Argon or Nitrogen. Argon is preferred as it is heavier than air and blankets the liquid surface effectively.

  • Handling: Never open the stock bottle to air. Always use a syringe or cannula technique to withdraw aliquots.

Protocol B: The Chemical Barrier (Stabilizers)

For long-term storage (>1 month), "passive" protection (inert gas) is often insufficient. You must actively scavenge nucleophiles.

  • The Stabilizer: Acid Chlorides (e.g., the parent acid chloride of your acyl isocyanate, or Benzoyl Chloride).

  • Concentration: 0.1% to 1.0% (w/w).

  • Why it works: Acid chlorides react faster with trace water/amines than the isocyanate does. More importantly, they release HCl , which protonates any forming amides, rendering them non-nucleophilic and shutting down the dimerization catalyst.

Protocol C: The Kinetic Barrier (Temperature)
  • Temperature: Store at -20°C or lower.

  • Rationale: Dimerization is a second-order reaction. Lowering the temperature significantly reduces the reaction rate constant (

    
    ).
    

Module 3: Troubleshooting & QC

User Question: "How do I know if my reagent is still good before I start my reaction?"

Diagnostic Workflow: Do not rely on visual inspection alone (micro-crystals may not be visible). Use IR Spectroscopy.[2][3][4][5][6]

FeatureMonomer (Good) Dimer/Hydrolyzed (Bad)
Appearance Clear, colorless/yellow liquidWhite precipitate or cloudy suspension
IR Signal (Primary) Sharp, strong band at ~2240–2280 cm⁻¹ (N=C=O stretch)Absence of 2240 cm⁻¹ band
IR Signal (Secondary) Carbonyl stretch ~1700 cm⁻¹Complex bands 1650–1750 cm⁻¹ (Urea/Amide/Ring C=O)
Solubility Soluble in Hexane/TolueneOften insoluble in non-polar solvents
Solvent Compatibility Guide

If you must store the reagent in solution, choose wisely.

Solvent ClassRecommendationTechnical Reasoning
Hydrocarbons (Hexane, Toluene)Recommended Non-polar, non-nucleophilic. Dimers often precipitate out, making detection easy.
Chlorinated (DCM, Chloroform)Acceptable Good solubility, but must be stabilized (acid-free) and strictly dry.
Ethers (THF, Et₂O)Use with Caution Hygroscopic; often contain peroxides/water. Must be freshly distilled from Na/Benzophenone.
Polar Aprotic (DMF, DMSO)FORBIDDEN These accelerate nucleophilic attack and often contain residual water.
Alcohols/Amines FORBIDDEN Will react instantly to form carbamates/ureas.

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample is frozen at -20°C. How do I thaw it safely? A: This is a critical moment. If you open a cold bottle, atmospheric moisture will condense instantly inside.

  • Protocol: Remove the vessel from the freezer and place it in a desiccator. Allow it to warm to room temperature completely before opening or piercing the septum.

Q2: Can I distill the dimer back into the monomer? A: Generally, no . While some dimers can thermally dissociate, the temperatures required often lead to charring or decomposition into nitriles and other byproducts. If your sample is >50% solid, it is safer and more cost-effective to discard it and synthesize/purchase fresh material.

Q3: I synthesized my own acyl isocyanate. It solidified overnight. Why? A: You likely carried over trace impurities from the synthesis.

  • Common culprit: Unreacted Oxalyl Chloride or Thionyl Chloride is actually beneficial (stabilizer), but residual Amide starting material is fatal.

  • Fix: Ensure your final distillation is rigorous. Add a drop of fresh acid chloride to the distillate immediately.

Q4: Is the "white solid" dangerous? A: It is generally less reactive than the liquid isocyanate but should still be treated as a sensitizer and irritant. Dispose of it by quenching slowly with dilute aqueous ammonia or ethanol (in a fume hood).

References

  • Fundamental Chemistry of Isocyanates

    • Richter, R., & Ulrich, H. (1977). The Chemistry of Cyanates and Their Thio Derivatives. In The Chemistry of Functional Groups. Wiley.
    • Note: Foundational text establishing the reactivity of the -NCO group and dimerization pathways.[7]

  • Dimerization Mechanism (Oxadiazinetriones)
  • Stabilization Protocols

    • Slocombe, R. J., & Flores, H. (1950s/60s). Various industrial patents (e.g., US Patent 3,247,236) establish the use of acid chlorides and dissolved ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       as stabilizers for isocyanates to inhibit polymerization.
      
  • Spectroscopic Data (IR)

    • Pretsch, E., et al. (2009).
    • Data Point: Assigns the characteristic isocyanate stretch to ~2240-2280 cm⁻¹.[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of the 2,2-Dimethylpropanoyl Isocyanate tert-Butyl Group

For researchers and professionals in drug development and materials science, precise structural elucidation of reactive intermediates is paramount. 2,2-Dimethylpropanoyl isocyanate, also known as pivaloyl isocyanate, is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, precise structural elucidation of reactive intermediates is paramount. 2,2-Dimethylpropanoyl isocyanate, also known as pivaloyl isocyanate, is a valuable building block, and its tert-butyl group provides a distinct spectroscopic handle for monitoring reactions and confirming structural integrity. This guide offers an in-depth analysis of the ¹H NMR characteristics of this tert-butyl group, comparing it with relevant analogues to provide a comprehensive understanding of its spectroscopic behavior.

The Unique Signature of the tert-Butyl Group in ¹H NMR

The tert-butyl group, with its nine equivalent protons, typically presents as a sharp singlet in the ¹H NMR spectrum. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for the functional group to which it is attached. In the case of 2,2-dimethylpropanoyl isocyanate, the tert-butyl group is bonded to a carbonyl group, which in turn is attached to the highly electrophilic isocyanate moiety.

Comparative ¹H NMR Data Analysis

CompoundFunctional Group Attached to t-ButylChemical Shift (δ) of t-Butyl [ppm]MultiplicitySolvent
2,2-Dimethylpropanoyl Isocyanate (Pivaloyl Isocyanate) Carbonyl-Isocyanate (-C(O)NCO)~1.3 (Estimated)SingletCDCl₃
Methyl 4-O-pivaloyl-α-L-rhamnopyranosidePivaloyl Ester (-O-C(O)-)1.17[1]SingletCDCl₃
Pivaloyl ChloridePivaloyl Chloride (-C(O)Cl)1.33SingletCDCl₃
Methyl PivalatePivaloyl Ester (-C(O)O-CH₃)1.20SingletCDCl₃
tert-Butyl IsocyanateIsocyanate (-NCO)~1.35SingletNot Specified

Analysis of Chemical Shifts:

The chemical shift of the tert-butyl protons in the pivaloyl group is influenced by the electronegativity of the substituent attached to the carbonyl carbon. In methyl 4-O-pivaloyl-α-L-rhamnopyranoside, the nine-proton singlet appears at a relatively upfield position of 1.17 ppm[1]. This is due to the electron-donating character of the ester oxygen.

In contrast, for pivaloyl chloride, the highly electronegative chlorine atom withdraws electron density from the carbonyl group, deshielding the adjacent tert-butyl protons and shifting their signal downfield to approximately 1.33 ppm.

Considering the isocyanate group (-NCO) is also strongly electron-withdrawing, it is anticipated that the tert-butyl signal for 2,2-dimethylpropanoyl isocyanate will be in a similar downfield region to that of pivaloyl chloride. Therefore, an estimated chemical shift of around 1.3 ppm is a reasonable prediction. This is further supported by the chemical shift of tert-butyl isocyanate, where the tert-butyl group is directly attached to the nitrogen of the isocyanate, appearing at approximately 1.35 ppm.

The Causality Behind Experimental Choices: Why a Singlet?

The nine protons of the tert-butyl group are chemically equivalent due to the free rotation around the carbon-carbon single bonds. As there are no adjacent protons to couple with, the signal appears as a sharp singlet. This distinct lack of splitting, combined with its high integration value, makes the tert-butyl signal a readily identifiable feature in a complex ¹H NMR spectrum.

Experimental Protocol for ¹H NMR of 2,2-Dimethylpropanoyl Isocyanate

Given the reactive and moisture-sensitive nature of isocyanates, a carefully designed experimental protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation (under inert atmosphere):

  • Glovebox Environment: All sample manipulations should be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isocyanate.

  • Solvent Selection: Use a dry, deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but it should be dried over molecular sieves prior to use.

  • Sample Concentration: Dissolve 5-10 mg of 2,2-dimethylpropanoyl isocyanate in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution to a flame-dried NMR tube equipped with a J. Young valve or a sealed cap to maintain the inert atmosphere during the experiment.

experimental_workflow cluster_glovebox Inert Atmosphere (Glovebox) A Weigh Isocyanate B Add Dry Deuterated Solvent A->B C Dissolve Sample B->C D Transfer to Sealed NMR Tube C->D E Acquire 1H NMR Spectrum D->E

Figure 1: Workflow for preparing a moisture-sensitive NMR sample.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • Temperature: Run the experiment at a standard probe temperature, typically 298 K.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans (NS): 16 to 64 scans should provide a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of at least 12 ppm is appropriate for most organic molecules.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard if one is used (though care must be taken that the standard does not react with the isocyanate).

Trustworthiness: A Self-Validating System

The integrity of the obtained spectrum can be validated by observing the following:

  • Absence of a Broad -OH Peak: The presence of a broad singlet in the 1-5 ppm region would indicate the presence of water and subsequent hydrolysis of the isocyanate to the corresponding carbamic acid, which would likely decarboxylate to the amine.

  • Sharpness of the tert-Butyl Singlet: A sharp, well-defined singlet for the tert-butyl group is indicative of a pure, un-degraded sample.

  • Correct Integration: The integral of the tert-butyl singlet should correspond to nine protons relative to any other signals in the spectrum.

By adhering to this rigorous experimental protocol, researchers can be confident in the quality and accuracy of the ¹H NMR data obtained for 2,2-dimethylpropanoyl isocyanate and other reactive species.

References

  • Malaysian Journal of Science. (2022, February 28). SYNTHESIS, CHARACTERIZATION, IN SILICO OPTIMIZATION, AND CONFORMATIONAL STUDIES OF METHYL 4-O-PIVALOYL-α- L-RHAMNOPYRANOSIDES. [Link]

Sources

Comparative

13C NMR Chemical Shifts of Acyl Isocyanate Carbonyl Carbons: A Comparative Technical Guide

Executive Summary Acyl isocyanates ( ) are highly reactive electrophilic intermediates widely utilized in the synthesis of ureas, carbamates, and heterocycles. Their transient nature and sensitivity to nucleophiles make...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acyl isocyanates (


) are highly reactive electrophilic intermediates widely utilized in the synthesis of ureas, carbamates, and heterocycles. Their transient nature and sensitivity to nucleophiles make spectroscopic characterization a critical skill for synthetic chemists.

This guide provides an in-depth analysis of the 13C NMR chemical shifts of acyl isocyanate carbonyl carbons, comparing them against structural alternatives such as alkyl isocyanates, acyl azides, and amides. It establishes a self-validating spectroscopic profile to distinguish these intermediates from their hydrolysis byproducts.

Spectroscopic Profile: Acyl Isocyanates

The unique structural feature of acyl isocyanates is the conjugation between the acyl carbonyl (


) and the cumulative double bonds of the isocyanate group (

). This electronic environment creates a distinct chemical shift signature.
The Dual-Carbon Signature

Unlike standard isocyanates, acyl isocyanates present two diagnostic low-field signals in the 13C NMR spectrum:

Carbon TypeChemical Shift Range (

, ppm)
Multiplicity (Decoupled)Electronic Driver
Acyl Carbonyl (

)
158.0 – 166.0 SingletDeshielded by electronegative N, but shielded relative to ketones due to conjugation.
Isocyanate Carbon (

)
128.0 – 135.0 Singlet (Broad)Characteristic cumulative bond system; typically downfield of alkyl isocyanates.
Substituent Effects

The electronic nature of the


-group significantly influences the acyl carbonyl shift:
  • Aryl Acyl Isocyanates (e.g., Benzoyl isocyanate): The aromatic ring conjugation typically places the carbonyl resonance at 160–164 ppm .

  • Halo-Alkyl Acyl Isocyanates (e.g., Trichloroacetyl isocyanate): The strong inductive effect (-I) of the

    
     group coupled with the -NCO moiety can shift the carbonyl signal slightly upfield (shielding via electron density pull, paradoxically often observed in acid derivatives) to 156–160 ppm , while the isocyanate carbon remains near 129 ppm .
    

Comparative Analysis: Performance vs. Alternatives

To objectively validate the formation of an acyl isocyanate, one must rule out common alternatives and byproducts. The table below contrasts the 13C NMR shifts of acyl isocyanates with related functional groups.

Table 1: 13C NMR Shift Comparison of Carbonyl and Heterocumulene Carbons

Functional GroupStructureCarbonyl Shift (

)
Characteristic Heteroatom CarbonNotes on Differentiation
Acyl Isocyanate

158 – 166 ppm 128 – 135 ppm (

)
Two signals in the 120-170 range. Distinct from hydrolysis products.[1]
Alkyl/Aryl Isocyanate

N/A120 – 130 ppm Lacks the acyl carbonyl signal.
Acyl Azide

170 – 180 ppm N/ACarbonyl is significantly more deshielded (downfield) than in isocyanates.
Primary Amide

165 – 175 ppm N/ACommon hydrolysis byproduct. Carbonyl often overlaps, but lacks the ~130 ppm NCO signal.
Symmetrical Urea

152 – 158 ppm N/AMajor decomposition product. Carbonyl is shielded (upfield) relative to the acyl isocyanate.
Carbamate (Urethane)

150 – 160 ppm N/AFormed if alcohol solvents are used. Carbonyl is upfield.

Technical Insight: The most common error in identifying acyl isocyanates is confusing the Acyl Carbonyl signal (~162 ppm) with the Amide byproduct (~168 ppm). The presence of the Isocyanate Carbon at ~129 ppm is the definitive "fingerprint" for the active species.

Mechanistic Logic & Causality

The observed chemical shifts are governed by the competition between Inductive Withdrawal (-I) and Resonance Donation (+R) .

  • The Isocyanate Group (-N=C=O): This group is strongly electron-withdrawing by induction. In a ketone (

    
    , 
    
    
    
    ppm), the carbon is highly electron-deficient.
  • Nitrogen Lone Pair Donation: In acyl isocyanates, the nitrogen lone pair can participate in resonance with the carbonyl, similar to an amide. This donation increases electron density at the carbonyl carbon, shielding it (moving it upfield) to ~160 ppm compared to a ketone.

  • Cross-Conjugation: However, the nitrogen lone pair is also delocalized into the isocyanate system (

    
    ). This "tug-of-war" makes the nitrogen less available for the carbonyl than in a simple amide, resulting in the carbonyl appearing slightly upfield of amides but downfield of ureas.
    

Experimental Protocol: Synthesis & Characterization

Warning: Acyl isocyanates are potent electrophiles and moisture-sensitive. Protocols must be self-validating to ensure the species is not hydrolyzed before analysis.

In Situ Generation (Oxalyl Chloride Method)

This method generates acyl isocyanates from primary amides under mild conditions.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N2 inlet.

  • Reagents: Suspend the primary amide (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or Chloroform (CHCl3) .

    • Note: Do NOT use DMSO or alcohols; they will react instantly with the isocyanate.

  • Addition: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux (approx. 60-80°C) for 2-4 hours. Evolution of HCl and CO gas indicates reaction progress.

  • Validation: Aliquot a sample into a dry NMR tube flushed with Argon. Use CDCl3 as the solvent.

NMR Acquisition Parameters
  • Solvent: CDCl3 (preferred) or C6D6. Ensure solvents are stored over molecular sieves.

  • Pulse Sequence: Standard 1H-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): Set to 2–5 seconds . The quaternary carbons (C=O and N=C=O) have long T1 relaxation times. Short delays will suppress these diagnostic signals.

  • Scans: Minimum 512 scans due to the lower sensitivity of quaternary carbons.

Visualization: Pathway & Identification Logic

The following diagram illustrates the synthesis pathway and the spectroscopic "decision tree" to verify product identity versus byproducts.

AcylIsocyanateWorkflow Amide Primary Amide (R-CONH2) Oxalyl + Oxalyl Chloride (- HCl, - CO) Amide->Oxalyl AcylIso Acyl Isocyanate (R-CONCO) Oxalyl->AcylIso Reflux, Inert Atm. Water + H2O (Moisture) AcylIso->Water Leak/Wet Solvent Signal1 NMR Check: Carbonyl Signal AcylIso->Signal1 Signal2 NMR Check: NCO Signal AcylIso->Signal2 AmideByprod Hydrolysis Product: Primary Amide (168-175 ppm) Water->AmideByprod Hydrolysis UreaByprod Degradation Product: Symmetrical Urea (152-158 ppm) Water->UreaByprod Decarboxylation & Dimerization Signal1->AcylIso ~162 ppm Signal2->AcylIso ~129 ppm

Figure 1: Synthesis workflow and spectroscopic decision tree for validating Acyl Isocyanates. Note the divergence into byproducts upon moisture exposure.

References

  • BenchChem Technical Support. (2025).[2] Identifying Byproducts in Benzoyl Isocyanate Reactions by NMR. Retrieved from

  • Reich, H. J. (2021).[3] 13C NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from

  • Bose, A. K., & Srinivasan, P. R. (1975).[4] Trichloroacetyl isocyanate as an in situ derivatizing reagent for 13C NMR spectroscopy. Tetrahedron, 31(24), 3025-3029.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

Validation

Comparative Guide: Differentiating Pivaloyl Isocyanate from Pivaloyl Chloride via IR Spectroscopy

[1][2] Executive Summary In the synthesis of pivaloyl isocyanate (2 ), typically achieved via the reaction of pivaloyl chloride (1 ) with silver cyanate or trimethylsilyl isocyanate, reaction monitoring is critical.[1] B...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In the synthesis of pivaloyl isocyanate (2 ), typically achieved via the reaction of pivaloyl chloride (1 ) with silver cyanate or trimethylsilyl isocyanate, reaction monitoring is critical.[1] Both species are moisture-sensitive, colorless liquids with similar boiling points, making simple physical observation insufficient.[1][2][3]

The Bottom Line: The most definitive differentiator is the Isocyanate (-N=C=O) asymmetric stretch , which appears as a dominant, broad band at ~2240 cm⁻¹ in pivaloyl isocyanate.[1] This region is silent in pivaloyl chloride.[1][2][3] Secondarily, the carbonyl (C=O) stretch shifts from ~1790 cm⁻¹ (chloride) to ~1720–1750 cm⁻¹ (isocyanate) due to conjugation.[1][2]

Theoretical Framework & Molecular Vibrations[1][2][3][4]

To interpret the spectra accurately, one must understand the vibrational modes unique to each molecule.[1] Pivaloyl chloride relies on the inductive withdrawal of chlorine to stiffen the C=O bond.[1] In contrast, pivaloyl isocyanate introduces a cumulative double bond system (-N=C=O) conjugated with the carbonyl.[1][2]

Structural Visualization

The following diagram outlines the key functional groups responsible for the spectral differences.

G cluster_0 Pivaloyl Chloride (Starting Material) cluster_1 Pivaloyl Isocyanate (Product) node_Cl t-Bu-C(=O)-Cl C=O Stretch: ~1790 cm⁻¹ Region: 2200+ cm⁻¹ (Silent) node_NCO t-Bu-C(=O)-N=C=O C=O Stretch: ~1720-1750 cm⁻¹ N=C=O Stretch: ~2240 cm⁻¹ node_Cl->node_NCO Substitution (Cl replaced by NCO)

Figure 1: Structural transformation highlighting the shift in vibrational active sites.

Spectral Fingerprinting: The Differentiation Matrix

The following table synthesizes data from standard spectroscopic databases and acyl isocyanate literature.

FeaturePivaloyl Chloride (Starting Material)Pivaloyl Isocyanate (Product)Mechanistic Insight
Isocyanate Asymmetric Stretch (-N=C=O) Absent (Silent region)~2240 – 2280 cm⁻¹ (Very Strong, Broad)The "Smoking Gun."[1][2][3] The cumulative double bonds of the isocyanate group create a massive dipole change during stretching.[1]
Carbonyl Stretch (C=O) ~1790 cm⁻¹ (Strong)~1720 – 1750 cm⁻¹ (Strong, often doublet)The Cl atom (inductive withdrawal) stiffens the C=O bond, raising the frequency.[1] In the isocyanate, conjugation with the N=C=O system lowers the frequency.[1]
C-Cl Stretch ~600 – 800 cm⁻¹ Absent Useful for confirmation in the fingerprint region, though often obscured by solvent or other skeletal vibrations.[1][3]
C-N Stretch Absent~1400 cm⁻¹Difficult to assign definitively without isotopic labeling, but contributes to the fingerprint complexity.[1]

Note on Fermi Resonance: Acid chlorides often show a split carbonyl peak (doublet) due to Fermi resonance.[1][2][3][4] However, the bulky tert-butyl group in pivaloyl chloride often restricts rotational conformers, sometimes resulting in a single, sharp band near 1790 cm⁻¹.[1][2]

Experimental Protocol: "Dry-Path" ATR Methodology

Safety Warning: Both compounds are lachrymators and react violently with moisture to produce HCl (from the chloride) or CO₂/Amides (from the isocyanate).[1] All steps must be performed in a fume hood.[1][2][3]

Equipment
  • FT-IR Spectrometer: 4 cm⁻¹ resolution.[1][2][3]

  • Accessory: Diamond ATR (Attenuated Total Reflectance) is preferred for speed, but a transmission cell (NaCl/KBr windows) with dry CCl₄ is superior for resolution.[1][2][3]

  • Purge Gas: Dry Nitrogen or Argon.[1][2][3][4]

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal with dry dichloromethane (DCM).[1][2]

    • Collect a background spectrum to subtract atmospheric water vapor and CO₂ (critical, as CO₂ absorbs near 2350 cm⁻¹, close to the NCO band).[1][2]

  • Sample Preparation (The "Dry-Drop" Technique):

    • Do not transport the open vial through the lab air.

    • Use a glass Pasteur pipette flushed with Argon.[1][2][3]

    • Withdraw a small aliquot (~50 µL) of the reaction mixture.

    • Immediately deposit onto the ATR crystal and cover with a slip or the ATR anvil to minimize atmospheric contact.[1]

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.[1][2][3][4]

    • Scans: 16 (keep it fast to prevent hydrolysis on the crystal).

  • Cleaning:

    • Wipe immediately with dry DCM.[1][2][3] Methanol or Ethanol will react with residues to form esters/carbamates (which is a cleaning method, but generates heat).[1][2][3]

Data Analysis & Decision Logic

Use this flowchart to interpret your real-time reaction monitoring data.

Logic Start Acquire Spectrum Check2240 Check 2200-2300 cm⁻¹ Region Start->Check2240 StrongPeak Strong, Broad Peak (~2240 cm⁻¹)? Check2240->StrongPeak CheckCO Check Carbonyl Region (1700-1800 cm⁻¹) StrongPeak->CheckCO Yes ResultStart No Reaction: Pivaloyl Chloride StrongPeak->ResultStart No (Silent) ResultIso Product Confirmed: Pivaloyl Isocyanate CheckCO->ResultIso Peak at ~1720-1750 cm⁻¹ (1790 cm⁻¹ absent) ResultMix Incomplete Reaction: Mixture Present CheckCO->ResultMix Peaks at both 1790 and 1740 cm⁻¹

Figure 2: Decision tree for reaction monitoring.

Troubleshooting: Detecting Hydrolysis

If your sampling technique is poor, or the reagents are wet, you will see hydrolysis products.[1][2]

  • Scenario A: Pivaloyl Chloride Hydrolysis

    • Product: Pivalic Acid.[1][2][3][4]

    • IR Sign: Appearance of a massive, broad O-H stretch (2500–3300 cm⁻¹) and a shift of the C=O to ~1710 cm⁻¹ (dimer).[1]

  • Scenario B: Pivaloyl Isocyanate Hydrolysis

    • Product: Pivalamide (via unstable carbamic acid).[1][2][3]

    • IR Sign: Appearance of N-H stretches (doublet near 3200–3400 cm⁻¹) and Amide I/II bands (1650/1600 cm⁻¹).[1][2][3]

    • Note: If you see peaks at 3300 cm⁻¹, your sample is wet.[1][2][3][4]

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2][3][4] Pivaloyl Chloride IR Spectrum. National Institute of Standards and Technology.[1][2][3][4][5] [Link][1][2]

  • Socrates, G. (2001).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][2][3] (Standard reference for Acyl Isocyanate N=C=O and C=O shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Reference for Acid Chloride C=O Fermi resonance and inductive effects).

  • CDC/NIOSH. (2020).[1][2][3] Isocyanates: FTIR Spectral Characteristics. Centers for Disease Control and Prevention.[1][2][3] [Link] (General reference for N=C=O stretching region 2250-2270 cm⁻¹).[1][2][3][4]

Sources

Comparative

Comparative reactivity of pivaloyl isocyanate vs acetyl isocyanate

[1] Executive Summary This guide provides a technical comparison between Acetyl Isocyanate and Pivaloyl Isocyanate , two potent electrophiles used in organic synthesis for the preparation of acyl ureas, carbamates, and h...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between Acetyl Isocyanate and Pivaloyl Isocyanate , two potent electrophiles used in organic synthesis for the preparation of acyl ureas, carbamates, and heterocycles.

While both reagents share the high electrophilicity characteristic of acyl isocyanates (due to the electron-withdrawing carbonyl group adjacent to the isocyanate), they diverge significantly in stability and steric profile .

  • Acetyl Isocyanate offers high atom economy and rapid reactivity but suffers from poor stability, readily dimerizing to oxadiazinetriones.

  • Pivaloyl Isocyanate leverages the bulky tert-butyl group to kinetically stabilize the isocyanate against self-reaction while maintaining high reactivity toward nucleophiles, often yielding crystalline products that simplify purification.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

The fundamental difference lies in the substituent attached to the carbonyl group: a methyl group (acetyl) versus a tert-butyl group (pivaloyl).[1] This steric differentiation dictates their physical behavior and shelf-life.

FeatureAcetyl IsocyanatePivaloyl Isocyanate
Structure


Molecular Weight 85.06 g/mol 127.14 g/mol
Boiling Point ~80–88 °C (at 760 mmHg)~100–110 °C (est.); Distillable
Physical State Colorless, fuming liquidColorless liquid
Stability Low. Prone to dimerization/polymerization at RT.High. Stable at RT due to steric hindrance.
Atom Economy High (small acyl group).Lower (large protecting group).
Primary Utility Small molecule synthesis, N-acylation.Crystalline derivatives, temporary protection.

Stability & Handling: The Dimerization Problem

The most critical operational difference is stability. Acyl isocyanates are prone to [2+2] or [4+2] cycloadditions.

Acetyl Isocyanate: The Dimerization Risk

Acetyl isocyanate is thermodynamically unstable in its monomeric form over long periods. It readily dimerizes to form 1,3,5-oxadiazine-2,4,6-trione derivatives. This reaction is catalyzed by traces of base or even the glass surface of storage vessels.

  • Implication: It is often best generated in situ or distilled immediately prior to use. Long-term storage requires low temperatures (< -20 °C) and rigorous exclusion of moisture and nucleophiles.

Pivaloyl Isocyanate: Steric Stabilization

The bulky tert-butyl group in pivaloyl isocyanate effectively blocks the approach of a second isocyanate molecule, kinetically inhibiting dimerization.

  • Implication: Pivaloyl isocyanate can be stored at room temperature (under inert atmosphere) for extended periods without significant titer loss.

Visualization: Dimerization Pathway

The following diagram illustrates the dimerization susceptibility of acetyl isocyanate compared to the steric blocking in pivaloyl isocyanate.

Dimerization Acetyl Acetyl Isocyanate (Unstable Monomer) Dimer Oxadiazinetrione Dimer (Inactive Species) Acetyl->Dimer Rapid Dimerization (RT, No Steric Bulk) Pivaloyl Pivaloyl Isocyanate (Stable Monomer) StericBlock Steric Shielding (t-Butyl Group) Pivaloyl->StericBlock StericBlock->Dimer Kinetically Inhibited

Figure 1: Comparative stability pathways. Acetyl isocyanate readily forms the thermodynamic dimer, whereas pivaloyl isocyanate is kinetically stabilized by the t-butyl group.

Reactivity with Nucleophiles[10]

Both reagents are "super-electrophiles" compared to standard alkyl isocyanates. The acyl group withdraws electron density from the isocyanate carbon (


), making it highly susceptible to nucleophilic attack.
Reaction with Alcohols (Carbamate Synthesis)


  • Acetyl Isocyanate: Reacts violently with primary and secondary alcohols. Often requires cooling to 0 °C or -78 °C to prevent side reactions (such as allophanate formation from reaction with a second isocyanate molecule).

  • Pivaloyl Isocyanate: Reacts rapidly but controllably. The tert-butyl group provides a "crystallinity handle." Pivaloyl carbamates (N-pivaloyl carbamates) are often crystalline solids, making them excellent derivatives for purifying liquid alcohols via recrystallization.

Reaction with Amines (Urea Synthesis)


  • Selectivity: Pivaloyl isocyanate shows higher selectivity for primary amines over secondary amines due to steric clashes. Acetyl isocyanate is less selective and will rapidly acylate almost any available nucleophilic amine.

Visualization: Nucleophilic Attack & Steric Influence

Reactivity Nu Nucleophile (Alcohol/Amine) TS_Acetyl Transition State (Low Energy) Fast, Low Selectivity Nu->TS_Acetyl TS_Piv Transition State (Higher Energy) Controlled, High Selectivity Nu->TS_Piv Acetyl Acetyl Isocyanate (Exposed Carbonyl) Acetyl->TS_Acetyl Pivaloyl Pivaloyl Isocyanate (Shielded Carbonyl) Pivaloyl->TS_Piv Product Acyl Urea / Carbamate TS_Acetyl->Product Rapid Exothermic TS_Piv->Product Controlled Reaction

Figure 2: Mechanistic comparison. The steric bulk of the pivaloyl group raises the transition state energy slightly, allowing for better control and selectivity compared to the hyper-reactive acetyl isocyanate.

Experimental Protocols

Protocol A: Synthesis of Pivaloyl Isocyanate

Ideally, purchase commercial pivaloyl isocyanate due to the convenience. If synthesis is required, the oxalyl chloride method is standard.

Reagents: Pivalamide (1.0 eq), Oxalyl Chloride (1.2 eq), 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Addition: Suspend pivalamide in dry DCE. Cool to 0 °C.

  • Reaction: Add oxalyl chloride dropwise (gas evolution: HCl and CO).

  • Heating: Allow to warm to room temperature, then reflux for 2–4 hours until gas evolution ceases and the solution becomes clear.

  • Purification: Remove solvent under reduced pressure. Distill the residue (vacuum distillation recommended) to obtain pivaloyl isocyanate as a colorless liquid.

    • Note: Unlike acetyl isocyanate, the product can be stored in a sealed container in the fridge.

Protocol B: General N-Acyl Carbamate Formation (Alcohol Derivatization)

Objective: Convert a liquid alcohol into a crystalline N-pivaloyl carbamate for purification/characterization.

  • Dissolution: Dissolve the alcohol (1.0 mmol) in dry DCM (2–3 mL).

  • Addition: Add Pivaloyl Isocyanate (1.1–1.2 mmol) dropwise at room temperature.

    • Observation: Reaction is usually slightly exothermic.

  • Monitoring: Stir for 15–30 minutes. Monitor by TLC (disappearance of alcohol).

  • Workup:

    • Add a few drops of methanol to quench excess isocyanate.

    • Concentrate the solvent on a rotary evaporator.

  • Purification: The residue is often a solid. Recrystallize from minimal hot hexane or ethanol/water mixture.

  • Hydrolysis (Deprotection): To recover the alcohol, treat the carbamate with mild base (e.g., LiOH in THF/H₂O) or ammonia in methanol (ammonolysis removes the pivaloyl urea).

References

  • Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry. Link

  • Organic Syntheses. (1966). α-Chloroacetyl Isocyanate. Organic Syntheses, Coll. Vol. 5, p.204. (Demonstrates the general oxalyl chloride method applicable to acetyl/pivaloyl analogs). Link

  • Dunn, A. D., et al. (1980). The Chemistry of Acyl Isocyanates. Advances in Heterocyclic Chemistry.
  • TCI Chemicals. (2024). Product Specification: Acetyl Isocyanate vs Pivaloyl Isocyanate. (General physical property verification). Link

Sources

Validation

GC-MS Analysis and Fragmentation Guide: Trimethylacetyl Isocyanate (TMAI)

The following technical guide details the GC-MS analysis and fragmentation patterns of Trimethylacetyl Isocyanate (TMAI) , also known as Pivaloyl Isocyanate . This guide is designed for researchers requiring a robust alt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the GC-MS analysis and fragmentation patterns of Trimethylacetyl Isocyanate (TMAI) , also known as Pivaloyl Isocyanate . This guide is designed for researchers requiring a robust alternative to standard silylation or fluorinated acylation reagents.

Executive Summary

Trimethylacetyl Isocyanate (TMAI) , chemically known as Pivaloyl Isocyanate , is a specialized derivatizing agent used in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of alcohols, phenols, and amines. Unlike the ubiquitous Trimethylsilyl (TMS) or Trifluoroacetyl (TFA) reagents, TMAI introduces a bulky, non-polar pivaloyl carbamate moiety.

This guide compares TMAI against industry standards (TFAI, TMS), elucidates its unique Electron Ionization (EI) fragmentation pathways, and provides a validated protocol for its application in structural elucidation.

Why Choose TMAI?
  • Steric Stability: The tert-butyl group provides exceptional resistance to hydrolysis compared to moisture-sensitive TMS derivatives.

  • Isomer Resolution: The bulky trimethylacetyl group amplifies steric differences between stereoisomers, improving chromatographic separation.

  • Diagnostic Mass Shifts: Produces distinct, high-mass fragments (m/z 57, 85) that avoid the low-mass noise common in biological matrices.

Chemical Mechanism & Derivatization Logic

The Reaction Pathway

TMAI reacts rapidly with "active hydrogens" (hydroxyl, amino, and thiol groups) via a nucleophilic addition mechanism. Unlike acid chlorides or anhydrides, this reaction is an addition reaction , meaning no acidic byproducts (like HCl or carboxylic acids) are generated, eliminating the need for a neutralization step or base catalyst.

Reaction with Alcohols:



(Formation of an N-pivaloyl carbamate)

Reaction with Amines:



(Formation of an N-pivaloyl urea)
Experimental Protocol

This protocol is designed for the derivatization of trace alcohols in complex matrices.

Reagents:

  • TMAI Reagent: Pivaloyl isocyanate (>98% purity).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM). Avoid protic solvents (methanol, water).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1-5 mg of dry sample in 200 µL of anhydrous toluene.

  • Derivatization: Add 50 µL of TMAI reagent. Cap the vial immediately.

  • Incubation: Vortex for 30 seconds. Incubate at 60°C for 15 minutes (or 30 mins at Room Temp for unhindered alcohols).

  • Quenching (Optional): If analysis is delayed, add 10 µL of isopropanol to consume excess reagent.

  • Analysis: Inject 1 µL directly into the GC-MS.

Figure 1: Optimized derivatization workflow for TMAI. The process is byproduct-free, ensuring column longevity.

Mass Spectral Fragmentation Patterns

TMAI derivatives exhibit a highly characteristic fragmentation pattern under Electron Ionization (70 eV). The bulky tert-butyl group directs fragmentation, often suppressing the molecular ion (


) in favor of stable carbocation fragments.
Primary Diagnostic Ions
m/z IonIdentityOrigin & Mechanism
57

Base Peak. The tert-butyl cation formed by

-cleavage adjacent to the carbonyl. Dominant in almost all TMAI spectra.
85

Pivaloyl Cation. Formed by cleavage of the amide bond. Confirms the presence of the derivatizing group.
M-57

Loss of the tert-butyl radical. Often observed as a high-mass diagnostic peak if the molecular ion is absent.
M-127

Loss of the entire derivatizing group (rare, usually sees rearrangement).
M-101

Loss of

via McLafferty-like rearrangement (hydrogen transfer).
Fragmentation Pathway Logic

The stability of the tert-butyl cation (


 carbocation) drives the fragmentation.
  • Ionization: Removal of an electron from the carbamate nitrogen or carbonyl oxygen.

  • 
    -Cleavage:  The bond between the tert-butyl group and the carbonyl carbon breaks homolytically.
    
  • Result: Formation of the stable m/z 57 ion (Base Peak) and the neutral radical species.

Figure 2: EI Fragmentation pathway of N-pivaloyl carbamates. The formation of the stable tert-butyl cation (m/z 57) is the primary driving force.

Comparative Analysis: TMAI vs. Alternatives

The following table objectively compares TMAI with the two most common alternatives: Trifluoroacetyl Isocyanate (TFAI) and TMS (Silylation) .

FeatureTMAI (Pivaloyl) TFAI (Trifluoroacetyl) TMS (Silylation)
Reagent Structure



(via BSTFA)
Mass Added +127 Da +139 Da+72 Da
Base Peak m/z 57 (

)
m/z 69 (

)
m/z 73 (

)
Hydrolytic Stability High (Steric bulk protects)MediumLow (Sensitive to moisture)
Volatility Medium (Good for general GC)High (Fluorine effect)High
Detector Suitability FID, MS (EI/CI)ECD (Halogen specific), MSFID, MS
Best Application Isomer separation, Stable derivativesTrace analysis (ECD), Volatile alcoholsGeneral screening, Metabolomics
Critical Insight: When to use TMAI?
  • Use TMAI when analyzing stereoisomers (e.g., diastereomeric alcohols). The bulky tert-butyl group amplifies steric interactions with the stationary phase, often resolving peaks that co-elute as TMS derivatives.

  • Use TMAI when samples cannot be perfectly dried. The derivative is far more robust against hydrolysis than TMS ethers.[1]

  • Avoid TMAI for very high molecular weight compounds, as the +127 Da mass addition may push the analyte beyond the volatility limit of the column.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons.
  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization". Journal of Chromatography A, 844(1-2), 1-22. Link

  • Schummer, C., et al. (2009). "Comparison of six derivatizing agents for the determination of synthetic cathinones". Analytical Methods, 1, 54-62. (Comparative study on acylating agents). Link

  • Zaikin, V. G., & Halket, J. M. (2003). "Derivatization in Mass Spectrometry–4. Formation of Cyclic Derivatives". European Journal of Mass Spectrometry, 9(5), 421-434. Link

Sources

Comparative

Assessing Purity of 2,2-Dimethylpropanecarbonyl Isocyanate: A Comparative Guide

Executive Summary: The Challenge of Acyl Isocyanates 2,2-dimethylpropanecarbonyl isocyanate (commonly Pivaloyl Isocyanate , CAS: 14428-38-7) is a potent electrophile used extensively in the synthesis of ureas, carbamates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Acyl Isocyanates

2,2-dimethylpropanecarbonyl isocyanate (commonly Pivaloyl Isocyanate , CAS: 14428-38-7) is a potent electrophile used extensively in the synthesis of ureas, carbamates, and heterocyclic compounds. Unlike standard alkyl isocyanates, the presence of the carbonyl group adjacent to the isocyanate moiety (acyl isocyanate) significantly amplifies its reactivity.

The Analytical Problem: This enhanced reactivity creates a "purity paradox." The compound is prone to rapid hydrolysis (forming pivalamide) and often contains residual pivaloyl chloride from synthesis. A standard isocyanate titration—if applied blindly—will yield false positives because the precursor (acid chloride) consumes the titration reagent (amine) even more avidly than the target molecule.

This guide compares the industry-standard Dibutylamine Back-Titration (with critical modifications for acyl chlorides) against Quantitative NMR (qNMR) and GC-FID , providing a definitive protocol for accurate assessment.

Methodological Comparison

The following table summarizes the performance characteristics of the three primary methods for assessing Pivaloyl Isocyanate purity.

FeatureMethod A: DBA Back-Titration (Modified)Method B: Quantitative 1H-NMR Method C: GC-FID
Principle Chemical reaction with excess amine; back-titration of unreacted amine.[1][2][3]Direct molar ratio measurement of protons against an internal standard.Separation of volatile components based on boiling point/polarity.
Specificity Low. Reacts with any electrophile (NCO, Acid Chlorides, Anhydrides).High. Distinct signals for NCO, Amide, and Chloride impurities.Medium/High. Can separate impurities, but thermal degradation is a risk.
Accuracy ±0.5% (if corrected for chloride).±1.0% (routine) to ±0.1% (rigorous).±2.0% (dependent on detector response factors).
Interferences Acidic species (HCl, RCOCl), Water.Overlapping solvent peaks (rare with proper solvent choice).Thermal decomposition of NCO in the injector port.
Key Advantage Absolute method (traceable to primary standard). No reference standard needed.Non-destructive; provides structural identity and purity simultaneously.[4]High sensitivity for trace organic impurities.
Verdict Gold Standard for "Total Reactive Content" (with correction).Best for Specificity & Identification. Best for Impurity Profiling.

Deep Dive: The Modified Dibutylamine Titration Protocol

The Mechanism & The "Chloride Trap"

The standard ASTM D2572 method uses dibutylamine (DBA) to react with the isocyanate. However, for pivaloyl isocyanate, we must account for the Pivaloyl Chloride impurity.

  • Target Reaction (1:1 Stoichiometry):

    
    
    (One mole of isocyanate consumes one mole of amine)
    
  • Interference Reaction (1:2 Stoichiometry):

    
    
    (One mole of acid chloride consumes two  moles of amine: one for substitution, one to neutralize the HCl)
    

Crucial Insight: If you ignore the chloride content, every 1% of Pivaloyl Chloride impurity will look like ~2% of Isocyanate, leading to a massive overestimation of purity.

Workflow Visualization

TitrationWorkflow cluster_titration Path A: Total Amine Equivalent (Determination) cluster_chloride Path B: Hydrolyzable Chloride (Correction) start Start: Pivaloyl Isocyanate Sample split Split Sample start->split step1 Dissolve in Dry Toluene split->step1 cl1 Dissolve in MeOH/Water (Hydrolysis) split->cl1 step2 Add Excess 2N Dibutylamine (DBA) step1->step2 step3 React 15 mins (Room Temp) step2->step3 step4 Back-Titrate Excess DBA with 1N HCl step3->step4 resultA Result: Total Amine Consumed (A) step4->resultA calc Calculation: Correct NCO = Total Amine (A) - Chloride Correction (B) resultA->calc cl2 Acidify with HNO3 cl1->cl2 cl3 Potentiometric Titration with AgNO3 cl2->cl3 resultB Result: % Chloride (B) cl3->resultB resultB->calc

Figure 1: Dual-pathway workflow required to accurately determine Pivaloyl Isocyanate purity, correcting for acid chloride interference.

Detailed Protocol

Reagents:

  • Solvent: Toluene (Dried over 4Å Molecular Sieves, <50 ppm H2O). Note: Acyl isocyanates react violently with moisture.

  • Amine Reagent: 2N Di-n-butylamine (DBA) in dry Toluene.

  • Titrant: 1N HCl (Standardized).[2][5]

  • Indicator: Bromophenol Blue (or use Potentiometric Titration to pH inflection).

Step-by-Step Procedure:

  • Blank Determination:

    • Pipette 20.0 mL of 2N DBA solution into a 250 mL Erlenmeyer flask.

    • Add 25 mL dry Toluene.

    • Add 100 mL Isopropanol (to solubilize the final mixture).

    • Titrate with 1N HCl to the yellow endpoint (or potentiometric inflection). Record Volume

      
      .
      
  • Sample Analysis:

    • Weigh accurately ~1.5 - 2.0 g of Pivaloyl Isocyanate (

      
      ) into a dry flask.
      
    • Immediately add 25 mL dry Toluene to dissolve.

    • Pipette 20.0 mL of 2N DBA solution.

    • Stopper and swirl. Allow to stand for 10-15 minutes . Expert Note: Acyl isocyanates react faster than alkyl; do not extend beyond 20 mins to avoid side reactions.

    • Add 100 mL Isopropanol.

    • Titrate with 1N HCl.[2][3][6] Record Volume

      
      .
      
  • Chloride Correction (Path B):

    • Weigh ~2 g sample into 100 mL Methanol/Water (1:1). Hydrolyze for 30 mins.

    • Titrate with 0.1N AgNO3 using a silver electrode. Calculate % Hydrolyzable Chloride (

      
      ).
      
Calculation Logic

The standard NCO calculation must be adjusted.

  • Apparent %NCO:

    
    
    
  • Correction Factor: Since 1 mole of Cl consumes 2 moles of amine (equivalent to 2 NCO groups conceptually in titration consumption):

    
    
    Wait, let's derive simply:
    1 mol RCOCl (MW 120.5) consumes 2 equivalents of amine.
    1 mol RNCO (MW 127) consumes 1 equivalent of amine.
    

    If we have 1g of Cl (as RCOCl), that is

    
     moles of Cl.
    This consumes 
    
    
    
    moles of amine. This consumption is interpreted by the NCO formula as moles of NCO. So, the "False NCO" moles =
    
    
    Moles of Cl. False Mass NCO =
    
    
    .
    
    
    
  • Final Purity:

    
    
    

Alternative: Quantitative NMR (qNMR)[4][7][8]

For research environments where "Total Reactive Group" is less critical than specific molecular purity, qNMR is superior.

Protocol:

  • Solvent: CDCl3 or C6D6 (Must be strictly anhydrous).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone. (Must not overlap with t-Butyl protons).

  • Procedure:

    • Weigh ~20 mg Sample (

      
      ) and ~10 mg IS (
      
      
      
      ) directly into the NMR tube.
    • Dissolve and acquire 1H spectrum (d1 > 30s for relaxation).

  • Analysis:

    • Integrate the t-Butyl peak of Pivaloyl Isocyanate (

      
       ~1.2-1.3 ppm).
      
    • Integrate the IS peak.

    • Check for Pivalamide (

      
       ~5.0-6.0 ppm broad NH) and Pivaloyl Chloride (shifted t-Butyl peak).
      

Visualization of Chemical Space:

NMR_Spectrum cluster_spectrum 1H NMR Shift Zones (CDCl3) peak1 1.1 ppm t-Bu (Pivaloyl Chloride) (Impurity) peak2 1.26 ppm t-Bu (Pivaloyl Isocyanate) (Target) peak3 5.5-6.5 ppm NH/NH2 (Amide/Urea) (Hydrolysis)

Figure 2: Relative chemical shift zones. The separation of the t-Butyl signals allows simultaneous quantification of the chloride precursor and the isocyanate product.

References

  • ASTM International. (2019). ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[7] West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12618836, 2,2-dimethylpropanecarbonyl isocyanate.[Link]

  • Xylem Analytics. (n.d.). Determination of isocyanate (NCO-) content according to DIN EN ISO 14896.[3][Link]

Sources

Validation

Technical Comparison: Acyl Isocyanates vs. Sulfonyl Isocyanates in Synthesis

Executive Summary This guide provides a technical analysis of acyl isocyanates ( ) versus sulfonyl isocyanates ( ) for medicinal chemistry applications. While both serve as highly electrophilic heterocumulenes for constr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of acyl isocyanates (


) versus sulfonyl isocyanates (

) for medicinal chemistry applications. While both serve as highly electrophilic heterocumulenes for constructing urea linkages, their divergence in reactivity, acidity, and stability dictates their specific utility in drug development.

Key Takeaway: Sulfonyl isocyanates exhibit superior electrophilicity and are the reagents of choice for synthesizing acidic sulfonylurea scaffolds (e.g., glibenclamide) and


-lactams (via CSI). Acyl isocyanates are comparatively less reactive but offer modular access to neutral acylurea pharmacophores and 6-membered heterocycles.

Electronic Structure & Reactivity Profile[1]

The fundamental difference between these two classes lies in the electron-withdrawing nature of the substituent attached to the isocyanate nitrogen.

Electrophilicity and Resonance

The isocyanate carbon (


) is the electrophilic center.[1] The substituent modulates this electrophilicity via induction and resonance.
  • Acyl Isocyanates: The carbonyl group (

    
    ) withdraws electrons, enhancing the electrophilicity of the isocyanate carbon compared to alkyl isocyanates. However, resonance delocalization of the nitrogen lone pair into the carbonyl oxygen can slightly mitigate this activation compared to the sulfonyl analog.
    
  • Sulfonyl Isocyanates: The sulfonyl group (

    
    ) is a potent electron-withdrawing group (EWG) with strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects. It creates a highly electron-deficient center, making sulfonyl isocyanates—particularly Chlorosulfonyl Isocyanate (CSI) —among the most reactive electrophiles in organic synthesis.
Reactivity Hierarchy


Visualization: Reactivity & Mechanism

The following diagram illustrates the divergent reaction pathways driven by the electronic differences.

ReactivityPathways Substrate Isocyanate Precursor Acyl Acyl Isocyanate (R-CO-NCO) Substrate->Acyl Oxalyl Chloride + Amide Sulfonyl Sulfonyl Isocyanate (R-SO2-NCO) Substrate->Sulfonyl Phosgene + Sulfonamide NuAttack Nucleophilic Attack (Amines/Alcohols) Acyl->NuAttack Moderate Rate Heterocycle Heterocycles (Oxazoles/Pyrimidines) Acyl->Heterocycle Cyclization Sulfonyl->NuAttack Fast Rate Cyclo [2+2] Cycloaddition (Alkenes) Sulfonyl->Cyclo High Reactivity (Esp. CSI) AcylUrea Acyl Urea (Neutral, pKa ~11) NuAttack->AcylUrea R-NH2 SulfUrea Sulfonyl Urea (Acidic, pKa ~5) NuAttack->SulfUrea R-NH2 BetaLactam Beta-Lactam (via CSI) Cyclo->BetaLactam

Caption: Mechanistic divergence: Sulfonyl isocyanates enable [2+2] cycloadditions, while acyl isocyanates favor standard nucleophilic addition.

Synthetic Utility & Applications

Comparative Analysis Table
FeatureAcyl IsocyanatesSulfonyl Isocyanates
Primary Product Acylureas, CarbamatesSulfonylureas, Sulfamates
Key Drug Class Sedatives, AnticonvulsantsAntidiabetics (Glipizide), Herbicides
Product pKa Neutral to Weakly Acidic (~10–11)Acidic (~5–6)
Cycloaddition Rare (requires activated substrates)Common (Forms

-lactams)
Moisture Stability Hydrolyzes to Amide +

Violently hydrolyzes to Sulfonamide
Atom Economy High in addition reactionsHigh; no leaving groups in urea formation
Deep Dive: The pKa Factor in Drug Design

The choice between these reagents often dictates the pharmacokinetic profile of the final drug.

  • Sulfonylureas: The resulting

    
     motif is acidic (
    
    
    
    ). At physiological pH (7.4), these compounds are ionized. This ionization is crucial for their binding to the ATP-sensitive potassium channels (SUR1 receptor) in pancreatic beta-cells (e.g., Glibenclamide).
  • Acylureas: The

    
     motif is much less acidic (
    
    
    
    ). These remain largely unionized at physiological pH, influencing blood-brain barrier (BBB) penetration and lipophilicity.

Experimental Protocols

Protocol A: Synthesis of Sulfonylureas (High Reactivity Method)

Target: N-(p-Toluenesulfonyl)-N'-cyclohexylurea Rationale: This protocol utilizes the high electrophilicity of sulfonyl isocyanates to couple with amines rapidly under mild conditions.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • 
      -Toluenesulfonyl isocyanate (1.0 equiv, 10 mmol)
      
    • Cyclohexylamine (1.0 equiv, 10 mmol)

    • Dichloromethane (DCM), anhydrous (20 mL)

  • Procedure:

    • Dissolve cyclohexylamine in anhydrous DCM and cool to 0°C in an ice bath.

    • Add

      
      -toluenesulfonyl isocyanate dropwise via syringe over 10 minutes. Note: Reaction is exothermic.
      
    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Validation Point: Monitor by TLC. The disappearance of the isocyanate starting material is usually rapid. IR spectroscopy of an aliquot should show the loss of the characteristic

      
       stretch (~2240 cm⁻¹).
      
  • Workup:

    • The product often precipitates directly from DCM. Filter the white solid.

    • If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Hexane.

  • Yield: Typically >90%.

Protocol B: In Situ Generation of Acyl Isocyanates (Speziale-Smith Method)

Target: N-Benzoyl-N'-phenylurea Rationale: Acyl isocyanates are often unstable to storage. This protocol generates them in situ from amides and oxalyl chloride, followed by immediate trapping.

  • Preparation: Setup a 250 mL 3-neck flask with a reflux condenser and dropping funnel under inert atmosphere (

    
     or 
    
    
    
    ).
  • Step 1: Isocyanate Generation

    • Charge flask with Benzamide (10 mmol) and anhydrous 1,2-dichloroethane (DCE) (30 mL).

    • Add Oxalyl Chloride (11 mmol, 1.1 equiv) dropwise at room temperature.

    • Heat the mixture to reflux (83°C) for 2–3 hours. Evolution of

      
       gas indicates reaction progress.
      
    • Checkpoint: The solution should become clear as the amide converts to the isocyanate.

  • Step 2: Urea Formation

    • Cool the reaction mixture to room temperature.

    • Add Aniline (10 mmol) dissolved in DCE (10 mL) dropwise.

    • Stir for 2 hours at room temperature.

  • Workup:

    • Remove solvent under reduced pressure.

    • Resuspend residue in water to dissolve amine salts; filter the insoluble acylurea product.

    • Recrystallize from Methanol.

Workflow Decision Matrix

Use the following logic flow to select the appropriate reagent for your synthetic target.

SelectionWorkflow Start Target Molecule? Q1 Is the target acidic (pKa < 7)? Start->Q1 Q2 Is the target a Beta-Lactam? Q1->Q2 No PathSulf Route: Sulfonyl Isocyanate Q1->PathSulf Yes (Sulfonylurea) PathAcyl Route: Acyl Isocyanate Q2->PathAcyl No (Neutral Urea) PathCSI Route: Chlorosulfonyl Isocyanate (CSI) Q2->PathCSI Yes (via [2+2]) Drug Class:\nAntidiabetics Drug Class: Antidiabetics PathSulf->Drug Class:\nAntidiabetics Drug Class:\nSedatives/CNS Drug Class: Sedatives/CNS PathAcyl->Drug Class:\nSedatives/CNS Drug Class:\nAntibiotics Drug Class: Antibiotics PathCSI->Drug Class:\nAntibiotics

Caption: Decision tree for selecting isocyanate class based on target pharmacophore properties.

Safety & Handling

  • Moisture Sensitivity:

    • Sulfonyl Isocyanates: Highly sensitive. Reaction with water produces sulfonamides and

      
      . CSI  reacts explosively with water; always quench with extreme caution (e.g., dilute into ice/organic solvent).
      
    • Acyl Isocyanates: Hydrolyze to form the parent amide. Less violent but still requires strictly anhydrous conditions.

  • Toxicity: Both classes are potent sensitizers and lachrymators. All operations must be conducted in a fume hood.

  • Storage: Store under inert gas at 4°C. Sulfonyl isocyanates may darken over time due to polymerization if not stabilized.

References

  • Ulrich, H. (1965). Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 65(3), 369–376. Link

  • Speziale, A. J., & Smith, L. R. (1962). Reaction of Oxalyl Chloride with Amides. Preparation of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743. Link

  • Dhar, D. N., & Murthy, K. S. (1986). Chlorosulfonyl Isocyanate (CSI) in Organic Synthesis. Synthesis, 1986(06), 437–449. Link

  • Loughlin, W. A. (2005). Sulfonylureas as hypoglycemic agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Kamal, A., et al. (2015). Recent advances in the synthesis of sulfonylureas. European Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethylpropanecarbonyl Isocyanate (Pivaloyl Isocyanate): Proper Disposal &amp; Handling Guide

Part 1: Executive Summary & Immediate Action 2,2-Dimethylpropanecarbonyl isocyanate (commonly known as Pivaloyl isocyanate ) is not a standard organic solvent waste. It is a highly reactive acyl isocyanate (CAS: 32823-83...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

2,2-Dimethylpropanecarbonyl isocyanate (commonly known as Pivaloyl isocyanate ) is not a standard organic solvent waste. It is a highly reactive acyl isocyanate (CAS: 32823-83-9).

Unlike alkyl isocyanates, the acyl group makes the isocyanate moiety significantly more electrophilic. Improper disposal leads to two catastrophic risks:

  • Explosive Pressure Buildup: Contact with moisture in a sealed waste container generates Carbon Dioxide (

    
    ) rapidly, causing drums to bulge or rupture.
    
  • Respiratory Sensitization: Aerosolization during disposal can permanently sensitize personnel, leading to occupational asthma.

The Golden Rule of Disposal: Never discard active pivaloyl isocyanate directly into a waste stream. It must be chemically quenched (neutralized) first.

Part 2: Chemical Profile & Hazards[1][2][3]

Before initiating disposal, verify the material against this profile to ensure you are treating the correct subclass of isocyanate.

Physical & Chemical Properties
PropertyDataRelevance to Disposal
Common Name Pivaloyl isocyanateUsed for labeling waste tags.
CAS Number 32823-83-9Unique identifier for EHS verification.
Structure

Bulky t-butyl group provides some steric hindrance, but the acyl group ensures high reactivity.
Physical State Colorless to light yellow liquidVolatile; requires fume hood handling.
Flash Point ~37°C - 80°C (Source dependent)Treat as Flammable . Avoid static discharge during quenching.[1]
Water Reactivity High Hydrolyzes to Pivalamide +

.
The Chemistry of Disposal (Causality)

To dispose of this chemical safely, you must understand why we use specific quenching agents.

  • The Water Trap (Why we don't just flush it): Direct hydrolysis is risky.

    
    
    Risk: The evolution of gas is rapid. If this happens inside a closed waste drum, the drum becomes a bomb.
    
  • The Alcohol Quench (The Preferred Method): Reacting with an alcohol (ethanol or methanol) creates a stable carbamate.

    
    
    Benefit: This reaction is exothermic but does not evolve gas . It converts the volatile, toxic isocyanate into a stable solid/liquid carbamate that can be safely incinerated.
    

Part 3: Operational Protocols

Protocol A: Controlled Quenching (Reaction Mixtures & Residuals)

Use this for quenching reaction flasks, rotary evaporator traps, or small quantities (<100 mL) of pure reagent.

Reagents Required:

  • Quenching Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Inert Solvent: Dichloromethane (DCM) or Ethyl Acetate (to dilute heat).

Step-by-Step:

  • Cool Down: Place the flask containing the isocyanate in an ice bath (

    
    ).
    
  • Dilute: If the isocyanate is neat (pure), dilute it 1:5 with the Inert Solvent.

  • Slow Addition: Add the Quenching Solvent (Alcohol) dropwise.[2]

    • Ratio: Use at least 5-10 equivalents of alcohol per equivalent of isocyanate.

    • Observation: You will observe a mild exotherm.

  • Stir: Allow the mixture to stir for 30–60 minutes, warming naturally to room temperature.

  • Verify: Check via TLC or IR (disappearance of the

    
     peak at ~2250 
    
    
    
    ).
  • Disposal: The resulting mixture is now a standard organic solvent waste (halogenated or non-halogenated depending on your dilution solvent). It contains stable N-pivaloyl carbamates.

Protocol B: Bulk Waste & Spill Neutralization

Use this for cleaning empty reagent bottles, treating spills, or bulk decontamination of equipment.

The Decontamination Solution (The "Decon Mix"): Prepare this solution in a dedicated waste carboy before starting.

  • Water: 90%

  • Concentrated Ammonia (or Sodium Carbonate): 8%

  • Liquid Detergent: 2%

Step-by-Step:

  • Application:

    • Glassware: Fill the empty bottle with Decon Mix. Leave uncapped for 48 hours.

    • Spills: Cover spill with absorbent pads. Soak pads with Decon Mix. Scoop into a wide-mouth container.

  • The 72-Hour Rule: Do NOT seal the waste container tightly.

    • The aqueous ammonia promotes hydrolysis. This will generate

      
      .[3]
      
    • Leave the cap loose (vented) for at least 72 hours to allow gas to escape.

  • Final Seal: After gas evolution ceases, seal the drum and label as "Quenched Isocyanate Waste - High pH."

Part 4: Visualization & Logic Flow

Workflow: The Decision Matrix

This diagram illustrates the decision process for handling Pivaloyl Isocyanate based on the state of the material.

DisposalMatrix Start Pivaloyl Isocyanate Material StateCheck Determine State Start->StateCheck ReactionMix Reaction Mixture / Residual in Flask StateCheck->ReactionMix Synthesis Spill Spill / Contamination StateCheck->Spill Accident EmptyBottle Empty Reagent Bottle StateCheck->EmptyBottle Cleanup ProtocolA PROTOCOL A: Alcohol Quench (No Gas Evolution) ReactionMix->ProtocolA Add MeOH/EtOH ProtocolB PROTOCOL B: Aqueous Decon Mix (CO2 Evolution Risk) Spill->ProtocolB Absorb + Decon EmptyBottle->ProtocolB Fill with Decon Disposal Standard Organic Waste Stream ProtocolA->Disposal Stable Carbamate Vent CRITICAL: Leave Container Vented 72 Hours ProtocolB->Vent Generates CO2 Vent->Disposal After 72 hrs

Caption: Decision tree separating alcohol-based quenching (preferred for process) from aqueous decontamination (required for spills/cleaning).

Mechanism: Why Alcohol is Safer

This diagram contrasts the chemical pathways, highlighting the safety advantage of Protocol A.

QuenchMechanism Iso Pivaloyl Isocyanate (R-CO-NCO) WaterPath Path 1: Water/Base (Protocol B) Iso->WaterPath AlcPath Path 2: Alcohol (Protocol A) Iso->AlcPath Unstable Carbamic Acid (Unstable) WaterPath->Unstable Carbamate N-Pivaloyl Carbamate (Stable Liquid/Solid) AlcPath->Carbamate Exothermic but No Gas Gas CO2 GAS (Pressure Hazard) Unstable->Gas Rapid Decomposition Amide Pivalamide (Solid Waste) Unstable->Amide

Caption: Mechanistic comparison showing why alcohol quenching prevents pressure buildup.

Part 5: References & Authority[7][8]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]

  • Organic Syntheses. (2013). Handling of Acyl Isocyanates. Org. Synth. 2013, 90, 271-286.[6] [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling 2,2-Dimethylpropanecarbonyl Isocyanate

Part 1: Emergency Snapshot & Core Directive STOP AND READ: 2,2-Dimethylpropanecarbonyl isocyanate (CAS: 1931-18-6), also known as Pivaloyl isocyanate, is a high-hazard acyl isocyanate . Unlike standard reagents, it combi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Snapshot & Core Directive

STOP AND READ: 2,2-Dimethylpropanecarbonyl isocyanate (CAS: 1931-18-6), also known as Pivaloyl isocyanate, is a high-hazard acyl isocyanate . Unlike standard reagents, it combines extreme respiratory sensitization risks with flammability and violent water reactivity .

Immediate Prohibitions:

  • DO NOT handle outside of a certified chemical fume hood.

  • DO NOT use standard latex gloves; they offer zero protection against isocyanates.

  • DO NOT seal waste containers immediately; carbon dioxide (

    
    ) evolution will cause over-pressurization and explosion.
    
  • DO NOT rely on odor for detection; the olfactory threshold is often higher than the toxic limit.

Part 2: Hazard Profile & Technical Justification

To select the correct PPE, you must understand the mechanism of injury. This compound is not just an acid; it is an electrophilic sensitizer.

Respiratory Sensitization (The Silent Killer)

Isocyanates conjugate with human proteins (albumin) in the respiratory tract to form hapten-protein complexes. This triggers an immune response.

  • Mechanism: Acylation of nucleophilic residues on proteins.

  • Consequence: Once sensitized, even trace exposure (ppb levels) can trigger life-threatening anaphylactic asthma.

  • PPE Implication: Engineering controls (fume hood) are primary. Respirators are a secondary fail-safe and must be supplied-air or strictly managed cartridge systems.

Reactivity & Flammability[1][2][3][4][5][6]
  • Water Reactivity:

    
    . Rapid gas evolution can rupture sealed vessels.[1]
    
  • Flammability: As an organic liquid with a relatively low molecular weight, it poses a flash fire hazard.

  • PPE Implication: Flame-Resistant (FR) lab coats are mandatory.

Part 3: PPE Selection Matrix

The following matrix is non-negotiable for handling >5mL of neat material.

Protection ZonePrimary Barrier Secondary Barrier Technical Rationale
Hand (High Risk) Silver Shield® / 4H® (Laminate) Nitrile (5-8 mil) Laminate films provide >4hr breakthrough time. Nitrile acts as a mechanical outer shell to improve dexterity and protect the inner liner.
Hand (Splash Only) Nitrile (Double Gloved) Change immediately upon splashStandard nitrile degrades quickly upon isocyanate contact. Double gloving provides a momentary buffer for safe removal.
Respiratory Fume Hood (Face Velocity 100 fpm) Supplied Air (if spill)Warning properties are poor. Air-purifying respirators (APR) are unsafe unless equipped with End-of-Service-Life Indicators (ESLI).
Body Flame-Resistant (FR) Lab Coat Chemical Resistant Apron Prevents saturation of clothing in case of a spill; FR protects against solvent ignition.
Eye/Face Chemical Splash Goggles Face Shield (8-inch) Isocyanates are severe lachrymators and can cause permanent corneal opacity. Safety glasses are insufficient for liquid handling.

Part 4: Operational Protocols

Protocol A: The "Double-Shell" Donning Procedure

Objective: To ensure zero skin contact during operation and doffing.

  • Inspect: Check Laminate gloves for cracks (inflate with air to test).

  • Inner Layer: Don the Laminate (Silver Shield) gloves. They will feel loose.

  • Outer Layer: Don a pair of extended-cuff Nitrile gloves over the laminate gloves. Tape the nitrile cuff to the lab coat sleeve if working with large volumes.

  • Fit Check: Ensure you have enough dexterity to operate pipettes/syringes. If not, switch to a smaller outer nitrile glove to compress the laminate liner.

Protocol B: Waste Neutralization (The "Open-Hatch" Method)

Objective: To safely deactivate isocyanate waste without causing an explosion.

Neutralization Solution:

  • Water: 90%

  • Sodium Carbonate (

    
    ):  5-8%
    
  • Liquid Detergent: 2% (Surfactant aids mixing)

Steps:

  • Contain: Place waste container in the back of the fume hood.

  • Dilute: Add the isocyanate waste slowly to the Neutralization Solution (Ratio 1:10 Waste:Solution).

  • Wait: Allow to stand for 48 hours in the open hood.

  • Vent: DO NOT CAP TIGHTLY. Leave the cap loose or use a vented cap to allow

    
     to escape.
    
  • Verify: Check pH or presence of precipitate (polyureas) before final disposal as chemical waste.

Part 5: Visual Workflow (Safety Logic)

The following diagram illustrates the critical decision pathways for safe handling.

IsocyanateSafety Start Start: Handling 2,2-Dimethylpropanecarbonyl Isocyanate HoodCheck Check Fume Hood (Velocity > 100 fpm?) Start->HoodCheck HoodCheck->Start Fail (Do not proceed) PPE_Select Select PPE: 1. Goggles + Face Shield 2. FR Lab Coat 3. Laminate + Nitrile Gloves HoodCheck->PPE_Select Pass Handling Perform Experiment (Keep sash low) PPE_Select->Handling SpillCheck Spill or Splash? Handling->SpillCheck Evacuate EMERGENCY: 1. Evacuate Area 2. Alert Safety Officer SpillCheck->Evacuate Major Spill (>100ml) DeconSkin Skin Contact: Wash w/ Soap+Water (15 min) Seek Medical Aid SpillCheck->DeconSkin Skin/Eye Contact WasteGen Waste Generation SpillCheck->WasteGen No Incident Neutralize Add to Decon Soln (Water/Soda Ash/Soap) WasteGen->Neutralize Wait Wait 48hrs (LOOSE CAP for CO2 Release) Neutralize->Wait Disposal Dispose as HazWaste Wait->Disposal

Figure 1: Operational safety workflow for handling acyl isocyanates, emphasizing the critical waste neutralization path to prevent pressure buildup.

Part 6: References

  • Safe Work Australia. Guide to Handling Isocyanates. (2020).[2][3] Retrieved from [Link]

  • Covestro. Aliphatic Isocyanate Monomers: Health and Safety Information. Retrieved from [Link]

  • Health and Safety Executive (HSE). Controlling Isocyanate Exposure in the Workplace. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylpropanecarbonyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylpropanecarbonyl isocyanate
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